molecular formula C8H5F3O4 B137073 2-hydroxy-5-(trifluoromethoxy)benzoic Acid CAS No. 129644-57-1

2-hydroxy-5-(trifluoromethoxy)benzoic Acid

Cat. No.: B137073
CAS No.: 129644-57-1
M. Wt: 222.12 g/mol
InChI Key: HNYMLXYADOZCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(trifluoromethoxy)benzoic acid is a salicylic acid derivative recognized for its utility as a versatile chemical intermediate in various research domains. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a valuable scaffold for synthesizing more complex molecules. The trifluoromethoxy group is of particular interest in medicinal chemistry, as its incorporation can significantly influence the physicochemical properties, metabolic stability, and bioavailability of candidate compounds . A key area of application for this benzoic acid derivative is in the research and development of novel pharmaceutical agents. Studies on structurally similar compounds, such as chiral 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid, have demonstrated remarkable anti-inflammatory and antiplatelet aggregation activities, functioning through a cyclooxygenase (COX) inhibition mechanism . This suggests potential for its use in developing new anti-inflammatory therapeutics. Beyond pharmaceuticals, this compound serves as a building block in the synthesis of agricultural chemicals, contributing to the creation of new active ingredients with potentially enhanced efficacy . It also finds application in the development of specialty dyes and pigments . The global market for this specialty chemical is experiencing growth, driven by demand from research institutes, chemical manufacturers, and biotechnology firms . This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYMLXYADOZCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379381
Record name 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129644-57-1
Record name 2-Hydroxy-5-(trifluoromethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129644571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129644-57-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7H38I0VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The introduction of the trifluoromethoxy group can enhance key molecular properties such as lipophilicity and metabolic stability, making this compound a significant precursor for the development of novel therapeutic agents and advanced materials.

Synthesis via Kolbe-Schmitt Reaction

The synthesis of this compound is effectively achieved through the Kolbe-Schmitt reaction. This classic carboxylation method involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure.[1][2] The process begins with the deprotonation of the starting material, 4-(trifluoromethoxy)phenol, to form the more nucleophilic sodium phenoxide. This intermediate then reacts with carbon dioxide, followed by acidic workup to yield the desired salicylic acid derivative.

The overall transformation is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound based on the general principles of the Kolbe-Schmitt reaction.[1][3][4]

Materials:

  • 4-(trifluoromethoxy)phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂), high pressure

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Anhydrous solvent (e.g., Toluene)

  • Water (deionized)

  • Ethanol/water mixture for recrystallization

Procedure:

  • Formation of Sodium Phenoxide:

    • In a suitable high-pressure autoclave reactor, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) in a minimal amount of anhydrous solvent.

    • Carefully add a stoichiometric equivalent of sodium hydroxide (1 equivalent), either as a solid or a concentrated aqueous solution.

    • Heat the mixture under vacuum to remove water and solvent, yielding the dry sodium 4-(trifluoromethoxy)phenoxide salt.

  • Carboxylation:

    • Seal the autoclave.

    • Heat the reactor to 125-150°C.

    • Pressurize the reactor with carbon dioxide to approximately 100 atm.[1][4]

    • Maintain the reaction under vigorous stirring for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) if sampling is possible.

  • Acidification and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid reaction mixture in water.

    • Slowly add concentrated H₂SO₄ or HCl to the aqueous solution with stirring until the pH is strongly acidic (pH 1-2).

    • The product, this compound, will precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

    • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

    • Dry the purified product under vacuum.

Physicochemical Properties

A summary of the key physical and chemical properties for the starting material and the final product is provided below.

Property4-(trifluoromethoxy)phenol (Starting Material)This compound (Product)
CAS Number 828-27-3129644-57-1
Molecular Formula C₇H₅F₃O₂[5]C₈H₅F₃O₄
Molecular Weight 178.11 g/mol [5][6]222.12 g/mol
Appearance -Light brown to brown solid
Melting Point 17-18 °C[6]130-132 °C
Boiling Point 91-93 °C (at 20 mmHg)[6]-
Density 1.375 g/mL[6]-

Characterization Data

The structural confirmation of the synthesized this compound is performed using standard analytical techniques. The following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds such as salicylic acid, benzoic acid, and other trifluoromethoxy-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm relative to TMS.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) Multiplicity Integration Assignment
~11.0 - 13.0 broad singlet 1H -COOH
~10.0 - 11.0 broad singlet 1H Ar-OH
~7.8 doublet 1H H-6
~7.4 doublet of doublets 1H H-4

| ~7.1 | doublet | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) Assignment
~172 C=O (Carboxylic Acid)
~158 C-OH (C-2)
~145 C-OCF₃ (C-5)
~123 Aromatic CH
~121 (q, J ≈ 256 Hz) -OCF₃
~120 Aromatic CH
~118 Aromatic CH

| ~115 | C-COOH (C-1) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid O-H
~3200 (broad) O-H stretch Phenolic O-H
3100 - 3000 C-H stretch Aromatic C-H
1710 - 1680 C=O stretch Carboxylic Acid C=O[7]
1600, 1450 C=C stretch Aromatic Ring
1300 - 1200 C-O stretch Carboxylic Acid/Phenol

| 1250 - 1050 | C-F stretch | Trifluoromethoxy (CF₃) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation
222 [M]⁺ (Molecular Ion)
205 [M - OH]⁺
177 [M - COOH]⁺

| 153 | [M - OCF₃]⁺ |

Standard Characterization Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below.

Workflow A Synthesis of Compound (Kolbe-Schmitt Reaction) B Isolation & Purification (Precipitation & Recrystallization) A->B C Physical Characterization (Melting Point, Appearance) B->C D Structural Confirmation B->D H Purity Analysis (HPLC, Elemental Analysis) C->H E NMR Spectroscopy (¹H, ¹³C) D->E Primary Structure F IR Spectroscopy D->F Functional Groups G Mass Spectrometry D->G Molecular Weight D->H I Final Compound (Qualified for Use) H->I

Caption: General workflow for synthesis, purification, and characterization.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

  • For KBr pellets, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption peaks corresponding to the functional groups of the molecule.

3. Mass Spectrometry (MS):

  • Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Introduce a dilute solution of the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range.

  • Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

References

physicochemical properties of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Introduction

This compound is a halogenated derivative of salicylic acid. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring substituted with a trifluoromethoxy group, makes it a compound of interest in medicinal chemistry and materials science. The trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, distinguishing it from its parent compound, salicylic acid. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of a key experimental workflow.

Physicochemical Properties

The are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the key quantitative data available for this compound. For comparative purposes, data for the related compound, 2-hydroxy-5-(trifluoromethyl)benzoic acid, is also included where specific data for the trifluoromethoxy analog is limited.

Table 1: Physicochemical Properties

PropertyValue (this compound)Value (2-hydroxy-5-(trifluoromethyl)benzoic acid)
Molecular Formula C8H5F3O4[1]C8H5F3O3[2][3]
Molecular Weight Not explicitly found206.12 g/mol [2][4]
Melting Point 130-132 °C[5]Not available
Boiling Point Not available292.8 ± 40.0 °C (Predicted)[2]
Appearance Light brown to brown solid[5]White crystalline solid[2]
pKa Not available2.55 ± 0.10 (Predicted)[6]
LogP Not available3.89[2]
Density Not available1.5 ± 0.1 g/cm³[2]
Storage Sealed in dry, Room Temperature[5]Inert atmosphere, Room Temperature[4]
CAS Number 129644-57-1[1][7][8]79427-88-6[2][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols applicable to organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.[10]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][12]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated digital instrument.[13]

  • Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[13]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [14]

  • Solution Preparation: A precisely weighed amount of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol if the compound has low aqueous solubility.

  • Titration Setup: A pH meter with a calibrated electrode is placed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[15]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The additions are smaller in volume near the expected equivalence point where the pH changes rapidly.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[15]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology: Shake Flask Method [16]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[17]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[17]

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the melting point of an organic solid using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample prep2 Pack sample into a capillary tube (1-2 mm height) prep1->prep2 setup1 Attach capillary tube to a thermometer prep2->setup1 Prepared Sample setup2 Place assembly in melting point apparatus setup1->setup2 heat Heat apparatus slowly (1-2°C/min) setup2->heat Ready for Measurement observe1 Record temperature at first liquid drop (T_start) heat->observe1 observe2 Record temperature when fully melted (T_end) observe1->observe2 result Report melting point as the range: T_start - T_end observe2->result Data Recorded

Caption: Experimental workflow for melting point determination.

References

2-hydroxy-5-(trifluoromethoxy)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Introduction

This compound is a halogenated derivative of salicylic acid. The introduction of a trifluoromethoxy group at the 5-position of the benzene ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity. Based on the well-established mechanism of action of salicylic acid and its derivatives, this compound is hypothesized to function primarily as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, evidence from related trifluoromethyl-containing salicylate analogs suggests a potential role in modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, drawing on data from its structural analogs. It is intended for researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[3][4]

Additionally, based on studies of 4-trifluoromethyl derivatives of salicylate, it is plausible that this compound or its metabolites could inhibit the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.[1][2]

Cyclooxygenase (COX) Inhibition

The COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic physiological functions. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.[5] The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2, while some of the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3]

It is hypothesized that this compound acts as an inhibitor of both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins and other pro-inflammatory mediators.

COX_Pathway cluster_COX membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 Cyclooxygenase Activity COX2 COX-2 (Inducible) AA->COX2 Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor This compound Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Induction

Caption: Putative Cyclooxygenase (COX) Signaling Pathway Inhibition.

NF-κB Signaling Pathway Modulation

The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and COX-2 itself. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Studies on 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) have shown that it can inhibit the activation of NF-κB.[2] This suggests that this compound may also possess the ability to suppress the inflammatory response by preventing NF-κB-mediated transcription of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) IkB_p p-IκB IkB_NFkB->IkB_p NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation DNA DNA NFkB_active->DNA Binding Genes Pro-inflammatory Genes (COX-2, Cytokines) DNA->Genes Transcription Transcription Gene Transcription Genes->Transcription Inhibitor This compound Inhibitor->IKK Potential Inhibition COX_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well plate (Activity, Inhibitor, Background wells) prep_reagents->plate_setup add_reagents Add Assay Buffer, Heme, ADHP, Enzyme, and Inhibitor/Solvent plate_setup->add_reagents initiate_reaction Initiate reaction with Arachidonic Acid add_reagents->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence calculate_slope Calculate reaction rates (slopes) measure_fluorescence->calculate_slope calculate_inhibition Calculate % Inhibition calculate_slope->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated aromatic compound that has become a valuable building block in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document details the compound's synthesis, key experimental protocols, and its evolution from a synthesized reference standard to a commercially available reagent.

Introduction: The Rise of Fluorinated Scaffolds

The introduction of fluorine and fluorine-containing moieties into organic molecules has been a transformative strategy in drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, is known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates. This compound, a salicylic acid derivative bearing this beneficial group, has emerged as a significant intermediate in the synthesis of complex bioactive molecules. This guide traces the documented origins and development of this important chemical entity.

Early Synthesis and Discovery

While this compound is now commercially available from various suppliers, its initial documented synthesis appears in the early 21st century as a necessary reference standard for a metabolic study. A 2002 publication by Dalvie et al. in Drug Metabolism and Disposition details the chemical synthesis of what they refer to as "5-trifluoromethoxy salicylic acid." This synthesis was undertaken to confirm the structure of a novel major circulating metabolite of the substance P receptor antagonist, CP-122,721.

The necessity for its custom synthesis in 2002 suggests that the compound was not widely available as a catalog chemical at that time, marking this publication as a key milestone in its history.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the methodology described by Dalvie et al. (2002).

Step 1: Synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid

To a solution of 2-bromo-1-methoxy-4-(trifluoromethoxy)benzene (1.0 g, 3.69 mmol) in anhydrous ether (50 ml) at -78°C under a nitrogen atmosphere, n-butyl lithium (0.738 ml, 1.85 mmol) was added. The resulting solution was stirred for a specified period, followed by quenching with solid carbon dioxide. Standard acid-base workup and purification yielded 2-methoxy-5-(trifluoromethoxy)benzoic acid as an off-white solid.

Step 2: Demethylation to this compound

To a solution of 2-methoxy-5-(trifluoromethoxy)benzoic acid (23.6 mg, 0.1 mmol) in anhydrous methylene chloride (0.9 ml), boron tribromide (0.100 ml, 1 M solution in methylene chloride) was added at 0°C. The reaction was allowed to proceed for 16 hours. The solution was then acidified with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid.

G A 2-bromo-1-methoxy-4- (trifluoromethoxy)benzene B n-Butyl Lithium, CO2 A->B Lithiation & Carboxylation C 2-methoxy-5- (trifluoromethoxy)benzoic acid B->C D Boron Tribromide C->D Demethylation E 2-hydroxy-5- (trifluoromethoxy)benzoic acid D->E

Synthetic Pathway to this compound.

Physicochemical and Structural Data

The structural and physicochemical properties of this compound contribute to its utility in medicinal chemistry.

PropertyValue
CAS Number 129644-57-1
Molecular Formula C₈H₅F₃O₄
Molecular Weight 222.12 g/mol
Appearance White to off-white solid
Melting Point 130-132 °C

Subsequent Use in Drug Discovery

Following its initial synthesis as a metabolite standard, this compound became recognized as a valuable starting material for the synthesis of more complex molecules. For instance, it has been utilized in the development of inhibitors for various biological targets. A notable example is its use as a precursor in the synthesis of inhibitors of the WD repeat-containing protein 5 (WDR5), a target in cancer therapy.

The general workflow for its utilization as a building block involves the functionalization of either the carboxylic acid or the hydroxyl group to build more elaborate molecular architectures.

G cluster_start Starting Material cluster_functionalization Functionalization cluster_coupling Coupling Reactions cluster_product Final Product A 2-hydroxy-5-(trifluoromethoxy) benzoic acid B Carboxylic Acid Activation (e.g., acyl chloride formation) A->B C Hydroxyl Group Modification (e.g., etherification) A->C D Amide Bond Formation B->D E Esterification B->E F Other C-O or C-N Bond Formations C->F G Complex Bioactive Molecule (e.g., WDR5 Inhibitor) D->G E->G F->G

Utilization of the core scaffold in synthetic workflows.

Conclusion

The history of this compound illustrates a common trajectory for valuable chemical building blocks. Initially synthesized to meet a specific analytical need in a drug metabolism study, its utility as a precursor for more complex, biologically active molecules was subsequently recognized. Its commercial availability today is a testament to its importance in the ongoing quest for novel therapeutics, providing a readily accessible scaffold that combines the beneficial properties of salicylic acid with the advantageous metabolic and physicochemical characteristics of the trifluoromethoxy group. This guide serves as a foundational resource for researchers leveraging this versatile compound in their drug discovery and development endeavors.

Spectral Analysis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectral values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~10.5Singlet (broad)1H-OH
~7.6Doublet1HAr-H
~7.4Doublet of doublets1HAr-H
~7.1Doublet1HAr-H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172C=O (Carboxylic acid)
~155C-OH
~148C-OCF₃
~121.5 (q, J ≈ 256 Hz)-OCF₃
~124Ar-CH
~119Ar-CH
~118Ar-C (quaternary)
~116Ar-CH

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3200BroadO-H stretch (Phenol)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl ether)
~1170StrongC-F stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization - Negative Mode)

m/zInterpretation
221.01[M-H]⁻ (Molecular ion)
177.02[M-H-CO₂]⁻

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Typical parameters for a 500 MHz spectrometer would include a spectral width of 16 ppm, a 90° pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters for a 125 MHz spectrometer would include a spectral width of 240 ppm, a 30° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A larger number of scans (typically 1024 or more) will be required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and reference them to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure (Thin Solid Film Method): [3]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent such as acetone or methylene chloride.[3]

  • Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water.[4] For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide can aid in deprotonation.[4]

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[4]

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[5]

    • Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation and the formation of gas-phase ions.[5]

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Aromatic carboxylic acids often show prominent molecular ion peaks.[6][7] Common fragments include the loss of -OH and -COOH groups.[6][7]

Visualizations

The following diagrams illustrate key conceptual workflows in spectral data analysis.

spectral_workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample Sample Preparation NMR_acq NMR Acquisition Sample->NMR_acq IR_acq IR Acquisition Sample->IR_acq MS_acq MS Acquisition Sample->MS_acq NMR_proc NMR Processing NMR_acq->NMR_proc IR_proc IR Processing IR_acq->IR_proc MS_proc MS Processing MS_acq->MS_proc Structure Structure Elucidation NMR_proc->Structure IR_proc->Structure MS_proc->Structure

Caption: Workflow for Spectroscopic Analysis.

nmr_logic cluster_nmr_data ¹H NMR Data cluster_nmr_interpretation Interpretation cluster_structure Structural Information ChemShift Chemical Shift (δ) Environment Electronic Environment ChemShift->Environment Integration Integration NumProtons Number of Protons Integration->NumProtons Multiplicity Multiplicity NeighboringProtons Neighboring Protons Multiplicity->NeighboringProtons Connectivity Proton Connectivity Environment->Connectivity NumProtons->Connectivity NeighboringProtons->Connectivity

References

solubility and stability of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Introduction

This compound is a halogenated derivative of salicylic acid. The presence of the trifluoromethoxy group at the 5-position is anticipated to significantly alter the molecule's physicochemical properties compared to the parent compound, salicylic acid. This modification, particularly the enhancement of lipophilicity and metabolic stability, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. This guide provides a technical overview of the available data and predicted characteristics concerning its solubility and stability, outlines detailed experimental protocols for its assessment, and discusses its potential biological relevance based on structurally related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for this compound is presented below. These parameters are fundamental to understanding its behavior in both aqueous and organic environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound-
CAS Number 129644-57-1
Molecular Formula C8H5F3O4
Molecular Weight 222.12 g/mol
Physical Form White to light brown solid
Melting Point 130-132 °C
pKa (Predicted) 2.5 - 3.5Cheminformatics Prediction
logP (Predicted) ~3.5 - 4.0Cheminformatics Prediction

*Note: Predicted values are based on computational models for structurally similar compounds, such as 2-hydroxy-5-(trifluoromethyl)benzoic acid, which has a predicted LogP of 3.89[1]. Experimental verification is required.

Solubility Profile

Specific quantitative solubility data for this compound is not extensively available in public literature. However, a qualitative profile can be inferred from its structure and the known properties of related benzoic acids.[2][3][4] The trifluoromethoxy group is strongly lipophilic, suggesting that solubility will be poor in aqueous media at low pH and significantly higher in many organic solvents.

Aqueous Solubility

As a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent. Below its pKa, the compound will exist predominantly in its neutral, protonated form, leading to low solubility. Above the pKa, it will deprotonate to form the more soluble carboxylate salt.

Table 2: Predicted Aqueous Solubility Profile

MediumExpected SolubilityRationale
Acidic (pH < 2) Very LowThe compound is in its neutral, highly lipophilic form.
Neutral (pH 6-8) Moderate to HighThe compound is primarily in its ionized, more polar carboxylate form.
Basic (pH > 9) HighThe compound is fully ionized as the carboxylate salt.
Solubility in Organic Solvents

The compound is expected to exhibit good solubility in polar aprotic and polar protic organic solvents.

Table 3: Predicted Solubility in Common Organic Solvents

Solvent ClassExample SolventsExpected Solubility
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh
Alcohols Methanol, Ethanol, IsopropanolHigh
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to High
Halogenated Dichloromethane (DCM)Moderate
Non-polar Hexane, Heptane, TolueneVery Low

Stability Profile

The stability of this compound must be evaluated under various stress conditions to understand its degradation pathways and establish appropriate storage and handling procedures.[5]

Table 4: Predicted Stability and Potential Degradation Pathways

ConditionPredicted StabilityPotential Degradation Pathway(s)
Acidic Hydrolysis Likely StableGenerally, benzoic acids are stable under acidic conditions.[6]
Basic Hydrolysis Potential for DegradationAt elevated temperatures and high pH, decarboxylation may occur.
Oxidation SusceptiblePhenolic compounds can be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures.[7][8]
Thermal Relatively StableThe high melting point suggests good thermal stability under normal storage conditions.[1] Degradation would be expected at temperatures approaching its boiling point.
Photostability Potential for DegradationAromatic systems, especially phenols, can be sensitive to UV/Vis light, which may induce oxidative degradation.[9] Dark storage is recommended.

Experimental Protocols

The following sections detail standardized methodologies for determining the thermodynamic solubility and chemical stability of this compound.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11][12]

Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic solvents.

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

  • Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).

  • Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

G Workflow for Shake-Flask Solubility Determination A Add excess solid compound to a known volume of solvent B Seal vial and agitate at constant temperature for 24-48 hours A->B C Separate saturated supernatant from undissolved solid via centrifugation/filtration B->C D Quantify compound concentration in the supernatant using a validated HPLC-UV method C->D E Calculate thermodynamic solubility D->E

Caption: Shake-Flask Solubility Determination Workflow.

Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule, as recommended by ICH guidelines.[13][14][15] A target degradation of 5-20% is typically desired to ensure that primary degradants are formed without excessive decomposition.[14][16]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Heat the solid powder and a solution of the compound at a high temperature (e.g., 80 °C).[14]

    • Photolytic Degradation: Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A dark control sample should be stored under the same conditions.

  • Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometer) to separate the parent compound from any degradation products.

  • Data Interpretation: Calculate the percentage of degradation. For significant degradants, use LC-MS/MS to aid in structural elucidation.

G Logical Flow for a Forced Degradation Study cluster_0 Stress Conditions A Acidic Hydrolysis (0.1 M HCl, 60°C) F Analyze samples at time points by a stability-indicating LC-MS method A->F B Basic Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (80°C, solid & solution) D->F E Photolytic (ICH Q1B light source) E->F Start Prepare compound solution (e.g., 1 mg/mL) Start->A Start->B Start->C Start->D Start->E G Assess % degradation and identify major degradants F->G

Caption: Forced Degradation Experimental Workflow.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound are documented, its close structural analogy to salicylic acid and other anti-inflammatory benzoic acids provides a basis for hypothesizing its mechanism of action.[17][18] The related compound Triflusal, which is metabolized to a hydroxylated trifluoromethyl benzoic acid, is a known antiplatelet agent that acts by irreversibly inhibiting cyclooxygenase-1 (COX-1).[19][20][21] This prevents the formation of thromboxane A2, a potent mediator of platelet aggregation.[22][23] It is plausible that this compound could interact with the same pathway.

G Hypothesized COX-1 Inhibition Pathway AA Arachidonic Acid (from cell membrane) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Compound This compound Compound->COX1  Hypothesized  Inhibition

Caption: Hypothesized Mechanism via COX-1 Inhibition.

References

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Effects on Benzoic Acid Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of electronic and physicochemical properties that can be leveraged to optimize the druglike characteristics of a lead compound. This technical guide provides an in-depth analysis of the effects of the trifluoromethoxy substituent on the properties of benzoic acid, a common scaffold in drug design. This document will explore the impact on acidity, lipophilicity, and other relevant physicochemical parameters, providing detailed experimental protocols and visual representations of associated biological pathways and workflows.

Physicochemical Properties: A Comparative Analysis

The introduction of a trifluoromethoxy group to the benzoic acid ring profoundly alters its fundamental properties. The strong electron-withdrawing nature of the -OCF₃ group, coupled with its notable lipophilicity, provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a molecule.

Acidity (pKa)

The acidity of the carboxylic acid moiety is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group, being strongly electron-withdrawing, increases the acidity of benzoic acid (lowers the pKa) by stabilizing the resulting carboxylate anion through inductive effects. This effect is position-dependent, with the ortho and para positions experiencing a more significant increase in acidity compared to the meta position. For comparison, the trifluoromethyl (-CF₃) group, another common fluorine-containing substituent, also increases acidity but with slightly different electronic consequences.

CompoundpKa
Benzoic Acid4.20[1]
2-(Trifluoromethoxy)benzoic Acid~2.89 (Predicted)[2]
3-(Trifluoromethoxy)benzoic Acid3.82 (Predicted)[3]
4-(Trifluoromethoxy)benzoic Acid3.85 (Predicted)
2-(Trifluoromethyl)benzoic Acid3.52
3-(Trifluoromethyl)benzoic Acid3.86[4]
4-(Trifluoromethyl)benzoic Acid3.75

Note: Predicted values are based on computational models and may differ from experimental values.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key factor influencing a drug's ability to cross biological membranes. The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule.[5] This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins.

CompoundlogP
Benzoic Acid1.87[6]
2-(Trifluoromethoxy)benzoic Acid2.8 (XLogP3)[7]
3-(Trifluoromethoxy)benzoic Acid3.2 (XLogP3)[8]
4-(Trifluoromethoxy)benzoic Acid3.2 (XLogP3)[9]
2-(Trifluoromethyl)benzoic Acid1.3 (XLogP3)[10]
3-(Trifluoromethyl)benzoic Acid2.5 (Experimental)
4-(Trifluoromethyl)benzoic Acid3.1 (XLogP3)[3]

Note: XLogP3 values are computationally predicted.

Other Physicochemical Properties

The trifluoromethoxy substitution also influences other important properties such as melting point and solubility.

CompoundMelting Point (°C)Water Solubility
Benzoic Acid122.4Slightly soluble[11]
2-(Trifluoromethoxy)benzoic Acid78[2]Soluble in Methanol[2]
3-(Trifluoromethoxy)benzoic Acid89-92[5]Soluble in Methanol[3]
4-(Trifluoromethoxy)benzoic Acid150-154[7]Soluble in Chloroform, Methanol
2-(Trifluoromethyl)benzoic Acid107-110Poorly soluble in water; Soluble in organic solvents[2]
3-(Trifluoromethyl)benzoic Acid104-106[12]-
4-(Trifluoromethyl)benzoic Acid219-220[8]Soluble in water[13]

Biological Implications and Applications

The unique properties imparted by the trifluoromethoxy group make it a valuable substituent in drug design. Its ability to enhance metabolic stability is a particularly noteworthy advantage. The strong C-F bonds within the trifluoromethoxy group are resistant to enzymatic cleavage, which can block metabolic hotspots and increase the half-life of a drug.[5]

Signaling Pathway Example: Inhibition of the CBFβ-SMMHC-RUNX1 Interaction in Leukemia

G Mechanism of Action of AI-10-49 in inv(16) AML cluster_0 inv(16) AML Cell CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) RUNX1 RUNX1 (Transcription Factor) CBFb_SMMHC->RUNX1 Aberrant Binding (Inhibits RUNX1) MYC_Enhancers MYC Enhancers RUNX1->MYC_Enhancers Reduced Binding RUNX1->MYC_Enhancers Increased Binding (Restored Activity) MYC_Gene MYC Gene MYC_Enhancers->MYC_Gene Sustained Expression MYC_Enhancers->MYC_Gene Repression Apoptosis Apoptosis MYC_Gene->Apoptosis Leads to AI_10_49 AI-10-49 (Trifluoromethoxy-containing Inhibitor) AI_10_49->CBFb_SMMHC Binds and Disrupts Interaction G Generalized Workflow for an Enzyme Inhibition Assay start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stock Solutions) start->reagent_prep plate_setup Assay Plate Setup (96-well plate) reagent_prep->plate_setup add_components Add Assay Components (Buffer, Inhibitor, Enzyme) plate_setup->add_components pre_incubation Pre-incubation (Allow inhibitor-enzyme binding) add_components->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement (e.g., Absorbance/Fluorescence) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end

References

2-Hydroxy-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Chemical Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated derivative of salicylic acid, represents a valuable chemical intermediate in the design and synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly influence the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications as a building block in drug discovery. Due to the limited availability of specific data for this compound, information from the closely related analog, 2-hydroxy-5-(trifluoromethyl)benzoic acid, is included for comparative purposes and to suggest potential methodologies.

Physicochemical Properties

The unique properties endowed by the trifluoromethoxy group make this scaffold attractive for medicinal chemistry. A summary of the available and predicted physicochemical data is presented below.

PropertyThis compound2-Hydroxy-5-(trifluoromethyl)benzoic Acid (for comparison)
CAS Number 129644-57-179427-88-6
Molecular Formula C₈H₅F₃O₄C₈H₅F₃O₃
Molecular Weight 222.12 g/mol 206.12 g/mol
Melting Point 130-132 °CNot Available
Boiling Point Not Available292.8 ± 40.0 °C (Predicted)
pKa Not Available2.55 ± 0.10 (Predicted)
LogP Not Available3.89 (Predicted)
Appearance Light brown to brown solidWhite crystalline solid
Solubility Not AvailableNot Available

Synthesis of this compound

G target This compound intermediate1 5-(Trifluoromethoxy)salicylic acid target->intermediate1 Carboxylation intermediate2 4-(Trifluoromethoxy)phenol intermediate1->intermediate2 Kolbe-Schmitt reaction starting_material 4-Aminophenol intermediate2->starting_material Trifluoromethylation of hydroxyl group G start This compound step1 Activation of Carboxylic Acid (e.g., SOCl₂, EDCI) start->step1 step2 Acyl Chloride / Activated Ester step1->step2 step3 Amide Formation step2->step3 product Amide Derivative step3->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->step3 G stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Pro-inflammatory Gene Transcription (e.g., COX-2, cytokines) NFkB->gene activates inhibitor Potential Inhibitor (Derivative of This compound) inhibitor->IKK inhibits?

References

Potential Therapeutic Targets of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This document summarizes the key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Therapeutic Areas and Molecular Targets

Derivatives of this compound have demonstrated potential in several key therapeutic areas, primarily through the modulation of specific molecular targets. These include cancer, inflammation, and microbial infections. The trifluoromethoxy group often enhances metabolic stability and cell permeability, making these derivatives attractive candidates for drug development.

Cancer

In the context of oncology, these derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, namely Sirtuin 5 (SIRT5) and Histone Deacetylases (HDACs).

SIRT5, a mitochondrial NAD+-dependent deacylase, is implicated in various cellular metabolic pathways that are often dysregulated in cancer.[1][2] Inhibition of SIRT5 is a promising strategy for cancer therapy. While direct IC50 values for this compound derivatives are not extensively reported in publicly available literature, studies on structurally related 2-hydroxybenzoic acid derivatives have identified them as a novel class of SIRT5 inhibitors.[1] The proposed mechanism involves the interaction of the carboxylate and hydroxyl groups with key residues in the SIRT5 active site.[1]

Quantitative Data: SIRT5 Inhibition by 2-Hydroxybenzoic Acid Derivatives

Compound ClassTargetIC50 (µM)Assay MethodReference
2-Hydroxybenzoic acid derivativesSIRT526.4 ± 0.8Trypsin-coupled fluorescence assay[1]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers. Benzoic acid derivatives, in general, have been explored as HDAC inhibitors.[1] The inhibition of HDACs by these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Inflammation

The anti-inflammatory properties of salicylic acid and its derivatives are well-established. Derivatives of this compound are being investigated for their potential to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade and the activity of cyclooxygenase (COX) enzymes. A study on the related compound, 2-hydroxy-4-trifluoromethylbenzoic acid, has shown potent inhibition of COX-2 expression and NF-κB activation.[3]

Quantitative Data: Anti-inflammatory Activity of Trifluoromethylated Salicylate Derivatives

CompoundTarget/PathwayIC50 / EffectCell Line/ModelReference
2-hydroxy-4-trifluoromethylbenzoic acidCOX-2 mediated PGE2 productionIC50 = 0.39 mMLPS-activated human blood[3]
2-hydroxy-4-trifluoromethylbenzoic acidNF-κB activationInhibitionHuman mononuclear cells[3]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

SIRT5 Signaling in Cancer Metabolism

SIRT5 plays a critical role in regulating cellular metabolism by desuccinylating and demalonylating key enzymes. In cancer, SIRT5 can act as either a tumor promoter or suppressor depending on the context. Its inhibition by 2-hydroxybenzoic acid derivatives can disrupt cancer cell metabolism, leading to reduced proliferation and survival.

SIRT5_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Metabolic_Substrates Metabolic Substrates (e.g., Succinate, Malonate) Metabolic_Enzymes Metabolic Enzymes (e.g., SDHA, IDH2) Metabolic_Substrates->Metabolic_Enzymes Acylation Metabolic_Products Metabolic Products (e.g., Fumarate, α-KG) Metabolic_Enzymes->Metabolic_Products Catalysis Cancer_Metabolism Altered Cancer Metabolism Metabolic_Products->Cancer_Metabolism SIRT5 SIRT5 SIRT5->Metabolic_Enzymes Deacylation (Activation/Inhibition) Derivative 2-Hydroxy-5-(trifluoromethoxy) benzoic acid derivative Derivative->SIRT5 Inhibition Cell_Growth Decreased Cell Growth & Proliferation Cancer_Metabolism->Cell_Growth Apoptosis Induction of Apoptosis Cancer_Metabolism->Apoptosis

SIRT5 signaling pathway in cancer and its inhibition.
NF-κB Signaling in Inflammation

The NF-κB pathway is a central regulator of inflammation. Inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Derivatives of this compound are hypothesized to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Derivative 2-Hydroxy-5-(trifluoromethoxy) benzoic acid derivative Derivative->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

NF-κB inflammatory signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound derivatives.

SIRT5 Inhibition Assay (Fluorogenic)

This protocol is adapted from established methods for screening SIRT5 inhibitors.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine flanked by a fluorophore and a quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a peptidase to cleave the desuccinylated substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of SIRT5 enzyme and the fluorogenic substrate in assay buffer. Prepare a solution of NAD+ in assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the test compound dilution or vehicle control (DMSO).

  • Initiation: Add the SIRT5 enzyme/substrate solution to each well. Initiate the reaction by adding the NAD+ solution.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Development: Add the developer solution to each well and incubate for an additional 15-20 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

SIRT5_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, NAD+, Compound) B Add Reagents to 96-well Plate A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Incubate at RT D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Experimental workflow for SIRT5 inhibition assay.
HDAC Inhibition Assay (Fluorogenic)

This protocol is a standard method for screening HDAC inhibitors.[4][5][6][7]

Materials:

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution containing a lysine developer and Trichostatin A (as a positive control inhibitor)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound or vehicle control.

  • Enzyme Addition: Add HeLa nuclear extract or purified HDAC enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction by adding the developer solution. Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).

  • Data Analysis: Determine the percent inhibition and IC50 values for the test compounds.

NF-κB Activation Assay (Western Blot for IκBα Degradation)

This protocol assesses the ability of the compounds to inhibit the degradation of IκBα, a key step in NF-κB activation.

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against IκBα and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with LPS for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against IκBα overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of IκBα degradation.

Conclusion

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. Their ability to target key enzymes in cancer metabolism (SIRT5, HDACs) and central pathways in inflammation (NF-κB, COX-2) makes them attractive candidates for further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular interactions with their targets, optimizing their potency and selectivity, and evaluating their efficacy and safety in preclinical models.

References

Methodological & Application

Application Notes and Protocols for 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated derivative of salicylic acid. Due to the presence of the trifluoromethoxy group, this compound exhibits increased lipophilicity and metabolic stability, making it an attractive candidate for drug discovery and medicinal chemistry applications. This document outlines its physicochemical properties, potential biological activities based on related compounds, and detailed, adaptable experimental protocols for its synthesis and evaluation as a potential inhibitor of key signaling pathways implicated in inflammation and disease.

Physicochemical Properties

This compound is a white to light brown crystalline solid. Its key properties are summarized in the table below for easy reference. The high LogP value suggests excellent membrane permeability, a desirable characteristic for drug candidates.

PropertyValueReference
CAS Number 129644-57-1
Molecular Formula C₈H₅F₃O₄
Molecular Weight 222.12 g/mol
Melting Point 130-132 °C[1]
Boiling Point 292.8 ± 40.0 °C (Predicted)[2]
Density 1.539 ± 0.06 g/cm³ (Predicted)[2]
LogP 3.89 (Predicted)[3]
pKa 2.55 ± 0.10 (Predicted)[2]
Appearance Light brown to brown solid[1]
Storage Sealed in dry, Room Temperature[1]

Potential Biological Applications & Signaling Pathways

Based on the known activities of structurally similar salicylic acid derivatives, this compound is a promising candidate for investigation in several key biological areas. The trifluoromethoxy group is expected to enhance its potency and pharmacokinetic profile compared to its non-fluorinated counterparts.

Anti-inflammatory Activity via COX Inhibition

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl analog, 2-hydroxy-5-(trifluoromethyl)benzoic acid, has demonstrated potent COX-2 inhibition. It is hypothesized that this compound will also act as a COX inhibitor, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGs) COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzyme Inhibition

Figure 1: Proposed inhibition of the COX pathway.
Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF-κB activation. It is plausible that this compound will interfere with the NF-κB signaling cascade, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa_Degradation IκBα Phosphorylation & Degradation IKK_Complex->IkBa_Degradation NFkB_Translocation NF-κB (p65/p50) Translocation to Nucleus IkBa_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Target_Compound This compound Target_Compound->IKK_Complex Inhibition

Figure 2: Proposed inhibition of the NF-κB signaling pathway.
SIRT5 Inhibition

Sirtuin 5 (SIRT5) is a NAD⁺-dependent deacetylase involved in metabolic regulation, and its dysregulation has been linked to cancer and neurodegenerative diseases. Derivatives of 2-hydroxybenzoic acid have been identified as selective SIRT5 inhibitors.[4][5] this compound represents a novel scaffold for the development of potent and selective SIRT5 inhibitors.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and biological evaluation of this compound. These are based on established methods for similar compounds and may require optimization.

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally related compound, 2-hydroxy-5-(trifluoromethyl)benzoic acid.[2]

Synthesis_Workflow Start 3-(trifluoromethoxy)benzoic acid Step1 Pd(OAc)₂ Catalyzed Hydroxylation Start->Step1 Product This compound Step1->Product

Figure 3: Synthetic workflow for this compound.

Materials:

  • 3-(trifluoromethoxy)benzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone

  • Potassium acetate (KOAc)

  • N,N-dimethylacetamide (DMAc)

  • Oxygen (O₂)

  • 50 mL high-pressure reactor with magnetic stir bar

Procedure:

  • To a 50 mL high-pressure reactor, add Pd(OAc)₂ (e.g., 0.05 mmol), 3-(trifluoromethoxy)benzoic acid (e.g., 0.5 mmol), benzoquinone (e.g., 0.5 mmol), and KOAc (e.g., 1 mmol).

  • Add DMAc (e.g., 1.5 mL) to the reactor.

  • Seal the reactor and fill with O₂ to 20 atm, then evacuate. Repeat this process twice, finally filling the reactor with O₂ to 5 atm.

  • Stir the reaction mixture at 115 °C for 15 hours.

  • Cool the reactor to room temperature.

  • Purify the crude product using standard chromatographic techniques to obtain this compound.

In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the title compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • This compound dissolved in DMSO

  • LC-MS/MS system for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate for 2 minutes at room temperature.

  • Add various concentrations of this compound (or vehicle control) to the enzyme solution and pre-incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding arachidonic acid and incubate for 2 minutes.

  • Terminate the reaction by adding hydrochloric acid.

  • Extract the prostaglandins and quantify the amount of PGE₂ produced using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro NF-κB Translocation Assay

This high-content screening assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

  • A suitable cell line (e.g., HeLa or THP-1)

  • TNF-α (or other appropriate stimulus)

  • This compound

  • Primary antibody against NF-κB p65

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 (nuclear stain)

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with Hoechst 33342.

  • Acquire images using a high-content imaging system and analyze the nuclear translocation of p65.

  • Quantify the inhibitory effect of the compound on NF-κB translocation.

In Vitro SIRT5 Inhibition Assay

This fluorogenic assay measures the desuccinylase activity of SIRT5.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)

  • NAD⁺

  • SIRT assay buffer

  • Developer solution

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing SIRT assay buffer, NAD⁺, and the SIRT5 enzyme.

  • Add various concentrations of this compound or a known SIRT5 inhibitor (positive control).

  • Initiate the reaction by adding the fluorogenic SIRT5 substrate.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the enzymatic reaction and add the developer solution, which generates a fluorescent signal from the desuccinylated substrate.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below is a template for tabulating IC₅₀ values from the proposed biological assays.

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundCOX-1In Vitro Enzyme AssayTBD
This compoundCOX-2In Vitro Enzyme AssayTBD
This compoundNF-κBCell-based TranslocationTBD
This compoundSIRT5Fluorogenic Enzyme AssayTBD
Reference Inhibitor 1Target 1Assay TypeKnown Value
Reference Inhibitor 2Target 2Assay TypeKnown Value

TBD: To be determined.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and metabolic diseases. The provided protocols offer a robust framework for its synthesis and biological characterization. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for 2-hydroxy-5-(trifluoromethoxy)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-hydroxy-5-(trifluoromethoxy)benzoic acid in organic synthesis. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and cell permeability of target molecules.

Overview of Synthetic Applications

This compound serves as a key starting material for the synthesis of a variety of bioactive molecules. Its trifluoromethoxy-substituted salicylic acid scaffold is particularly valuable for creating novel therapeutic agents. Key applications include its use as a precursor for:

  • Ester Derivatives: Esterification of the carboxylic acid moiety can be employed to generate prodrugs with altered pharmacokinetic profiles.

  • Amide Derivatives: Amide coupling reactions with various amines lead to the formation of compounds with diverse biological activities, including potential enzyme inhibitors.

  • Heterocyclic Compounds: The functional groups on the aromatic ring can be utilized in cyclization reactions to construct more complex heterocyclic systems.

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly influence the properties of a molecule. Its introduction can lead to:

  • Increased Lipophilicity: Facilitating passage through biological membranes.

  • Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

  • Modulation of Acidity: Affecting the pKa of the carboxylic acid and phenol groups.

Experimental Protocols

The following are representative protocols for common transformations involving this compound.

Protocol 1: Methyl Esterification

This protocol describes the synthesis of methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, a common intermediate for further derivatization.[1]

Reaction Scheme:

Materials:

  • This compound

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add EDCI (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-hydroxy-5-(trifluoromethoxy)benzoate.

Protocol 2: Amide Coupling (General Procedure)

This protocol provides a general method for the synthesis of N-substituted 2-hydroxy-5-(trifluoromethoxy)benzamides using a peptide coupling reagent.

Reaction Scheme:

Materials:

  • This compound

  • Amine (R-NH2)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Finally, add the coupling reagent (e.g., PyBOP, 1.2 eq) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes representative reaction conditions for the synthesis of derivatives of this compound.

Reaction TypeReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Esterification This compoundEDCI, DMAP, MethanolDCM/MeOH0 to RTNot SpecifiedNot Specified[1]
Amide Coupling This compoundAmine, PyBOP, DIPEADMFRT4-12Typical >70General Protocol

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of this compound.

G start This compound ester Ester Derivative start->ester Esterification (e.g., Alcohol, Acid Catalyst) amide Amide Derivative start->amide Amide Coupling (e.g., Amine, Coupling Reagent)

Caption: General synthetic routes from this compound.

Application in Drug Discovery: WDR5 Inhibition Pathway

Derivatives of this compound have been synthesized and identified as inhibitors of the WD repeat-containing protein 5 (WDR5). WDR5 is a key component of the MLL/SET1 histone methyltransferase complexes and is also known to interact with the MYC oncoprotein.[1] Inhibition of the WDR5-MYC interaction is a promising strategy in cancer therapy.

G WDR5 WDR5 TargetGenes Target Gene Expression WDR5->TargetGenes interacts with MYC MYC MYC CellProliferation Cell Proliferation & Tumor Growth TargetGenes->CellProliferation Inhibitor 2-Hydroxy-5-(trifluoromethoxy) benzoic acid derivative Inhibitor->WDR5 inhibits interaction

Caption: Inhibition of the WDR5-MYC interaction by synthesized derivatives.

References

Application Notes and Protocols: Leveraging 2-hydroxy-5-(trifluoromethoxy)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-5-(trifluoromethoxy)benzoic acid is a versatile building block in medicinal chemistry, offering a unique combination of functionalities that can be exploited for the design and synthesis of novel therapeutic agents. The presence of the carboxylic acid and hydroxyl groups on the aromatic ring provides sites for derivatization, while the trifluoromethoxy group at the 5-position enhances metabolic stability and lipophilicity, properties that can improve the pharmacokinetic profile of drug candidates.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of potent enzyme inhibitors, with a focus on cyclooxygenase (COX) and sirtuin 5 (SIRT5) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueReference
Molecular FormulaC8H5F3O4[2]
Molecular Weight222.12 g/mol
Melting Point130-132 °C
LogP3.89[1]
pKa~2.55 (Predicted)[3]
Physical AppearanceWhite crystalline solid[1]
StorageRoom temperature, under inert atmosphere

Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of various bioactive molecules.

Cyclooxygenase (COX) Inhibitors for Anti-inflammatory and Analgesic Agents

Derivatives of salicylic acid, the parent structure of this compound, are well-known for their anti-inflammatory properties, primarily through the inhibition of COX enzymes. The introduction of the trifluoromethoxy group can lead to derivatives with improved potency and reduced side effects. For instance, analogs of 2-hydroxybenzoic acid have shown significant anti-inflammatory and analgesic properties, likely through the inhibition of COX-2.[4]

Sirtuin 5 (SIRT5) Inhibitors for Metabolic Diseases and Cancer

SIRT5, a mitochondrial NAD+-dependent deacylase, is a key regulator of various metabolic pathways.[5] Its dysregulation has been implicated in cancer and metabolic diseases, making it a promising therapeutic target.[6] Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5.[6] The trifluoromethoxy substituent can be explored to enhance the binding affinity and selectivity of these inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Novel Amide Derivative of this compound

This protocol describes a general method for the synthesis of an amide derivative, a common step in generating libraries of potential drug candidates.

G start This compound step1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->step1 Activation intermediate Acyl Chloride Intermediate step1->intermediate step2 Amine (R-NH2) Pyridine or Triethylamine intermediate->step2 Coupling product Amide Derivative step2->product

Caption: Workflow for the colorimetric COX inhibitor screening assay.

Materials:

  • COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical) or individual components:

    • Ovine COX-1 or Human recombinant COX-2

    • Assay Buffer

    • Heme

    • Arachidonic Acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Assay Plate Setup (in triplicate):

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the test compound at various concentrations, and 10 µl of either COX-1 or COX-2 enzyme.

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 20 µl of the colorimetric substrate solution to all wells, followed quickly by 20 µl of Arachidonic Acid solution to initiate the reaction.

  • Measurement: Incubate the plate for exactly two minutes at 25°C and then read the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 3: In Vitro SIRT5 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ value of potential SIRT5 inhibitors.

[5][7]Signaling Pathway of SIRT5 in Metabolism

G cluster_0 Mitochondrial Matrix SIRT5 SIRT5 Product Desuccinylated Protein Substrate Succinylated Substrate Protein Substrate->Product SIRT5 Metabolism Metabolic Pathways (TCA Cycle, FAO, etc.) Product->Metabolism Regulates NAD NAD+ NAM Nicotinamide NAD->NAM Inhibitor 2-hydroxy-5-(trifluoromethoxy) benzoic acid derivative Inhibitor->SIRT5 Inhibits

Caption: SIRT5 deacylase activity and its inhibition.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., containing a succinylated lysine)

  • NAD⁺

  • SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • Developer solution (containing trypsin)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup (in triplicate):

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Add a solution containing the SIRT5 enzyme and the fluorogenic substrate.

  • Reaction Initiation: Add NAD⁺ solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Stop the reaction by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize inhibitory activities of reported compounds derived from 2-hydroxybenzoic acid scaffolds, providing a benchmark for newly synthesized derivatives.

Table 1: Inhibitory Activity of Representative SIRT5 Inhibitors

CompoundTargetIC₅₀ (µM)Reference
Suramin (Positive Control)SIRT528.4 ± 2.5
Compound 11 (2-hydroxybenzoic acid derivative)SIRT526.4 ± 0.8
Compound 43 (Optimized derivative of Cmpd 11)SIRT52.6 ± 0.3

Table 2: Anti-nociceptive Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives

CompoundDose (mg/kg)Pain Reduction (%)Reference
PS3 (Benzyl derivative)2074
PS3 (Benzyl derivative)5075

Conclusion

This compound is a valuable and commercially available building block for the development of novel drug candidates. Its unique substitution pattern provides a scaffold for creating potent and selective inhibitors of enzymes such as COX and SIRT5. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery programs. The enhanced physicochemical properties imparted by the trifluoromethoxy group are expected to contribute favorably to the development of next-generation therapeutics.

References

Application Notes and Protocols for Assay Development of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-hydroxybenzoic acid, particularly those with fluorine-containing substituents, are a promising class of compounds in drug discovery, notably for their anti-inflammatory properties. The introduction of a trifluoromethoxy group at the 5-position of the salicylic acid scaffold can significantly enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. These compounds are hypothesized to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway, both of which are central to the inflammatory response.

This document provides detailed application notes and experimental protocols for the development of assays to characterize the anti-inflammatory activity of novel derivatives of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The included protocols for biochemical and cell-based assays are designed to enable researchers to screen and profile these compounds effectively.

Key Signaling Pathways in Inflammation

A fundamental understanding of the molecular pathways involved in inflammation is crucial for the rational design and evaluation of new anti-inflammatory agents. The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.

Cyclooxygenase (COX) Pathway

The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Arachidonic acid, released from cell membranes, is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[1] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives 2-Hydroxy-5-(trifluoromethoxy) benzoic Acid Derivatives Derivatives->COX

Figure 1: Cyclooxygenase (COX) Signaling Pathway.
NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] Inhibition of the NF-κB pathway is a key therapeutic strategy for a wide range of inflammatory diseases.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB IkB:e->NFkB_inactive:w NFkB_active Active NF-κB NFkB_inactive->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription NFkB_active->Genes Derivatives 2-Hydroxy-5-(trifluoromethoxy) benzoic Acid Derivatives Derivatives->IKK

Figure 2: NF-κB Signaling Pathway.

Data Presentation: Inhibitory Activity of Salicylic Acid Derivatives

Due to the limited availability of public data on a series of this compound derivatives, the following table presents data for a closely related series of 2-hydroxy-4-(trifluoromethyl)benzoic acid derivatives as an illustrative example of how to summarize quantitative data. These compounds, including triflusal and its primary metabolite HTB, have been evaluated for their ability to inhibit NF-κB activation.[6]

CompoundStructureAssayCell LineStimulusIC50 (mM)[6]
Salicylate 2-hydroxybenzoic acidiNOS InductionRat Peritoneal MacrophagesImmune Complexes9.16 ± 1.9
Aspirin 2-acetoxybenzoic acidiNOS InductionRat Peritoneal MacrophagesImmune Complexes6.08 ± 1.53
HTB 2-hydroxy-4-(trifluoromethyl)benzoic acidiNOS InductionRat Peritoneal MacrophagesImmune Complexes1.84 ± 0.34
Triflusal 2-acetoxy-4-(trifluoromethyl)benzoic acidiNOS InductionRat Peritoneal MacrophagesImmune Complexes1.13 ± 0.12

Table 1: Comparative inhibitory activity of 2-hydroxy-4-(trifluoromethyl)benzoic acid derivatives on NF-κB-mediated iNOS induction. Data is presented as the mean ± standard deviation.

Experimental Protocols

The following protocols provide detailed methodologies for key biochemical and cell-based assays to evaluate the anti-inflammatory properties of this compound derivatives.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the potency and selectivity of test compounds for inhibiting COX-1 and COX-2 enzymes.

COX_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add Diluted COX-1 or COX-2 Enzyme to Microplate Wells Start->Add_Enzyme Add_Inhibitor Add Test Compound Dilutions (or Control) to Wells Add_Enzyme->Add_Inhibitor Add_Substrate Add Arachidonic Acid to Initiate Reaction Add_Inhibitor->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Read_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Read_Fluorescence Analyze Calculate Percent Inhibition and Determine IC50 Values Read_Fluorescence->Analyze

Figure 3: Experimental Workflow for COX Inhibitor Screening Assay.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare COX Assay Buffer as per the manufacturer's instructions.

    • Reconstitute and dilute COX-1 and COX-2 enzymes in COX Assay Buffer to the desired working concentration. Keep on ice.

    • Prepare a working solution of the COX Probe in COX Assay Buffer.

    • Prepare a working solution of the COX Cofactor in COX Assay Buffer.

    • Prepare a stock solution of Arachidonic Acid in ethanol and then dilute with NaOH solution as per the kit protocol.

    • Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO) at 10X the final desired concentrations.

  • Assay Protocol:

    • To each well of a 96-well white opaque microplate, add 80 µL of the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For enzyme control wells, add 10 µL of the vehicle solvent.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the no-enzyme control wells.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of test compound / Slope of enzyme control)] x 100

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: NF-κB Luciferase Reporter Assay

This cell-based assay measures the ability of test compounds to inhibit the transcriptional activity of NF-κB in response to an inflammatory stimulus.

NFkB_Assay_Workflow Start Start: Seed NF-κB Reporter Cells Pretreat Pre-treat Cells with Test Compound Dilutions Start->Pretreat Stimulate Stimulate Cells with TNF-α or LPS Pretreat->Stimulate Incubate Incubate for 6-8 Hours Stimulate->Incubate Lyse Lyse Cells and Add Luciferase Substrate Incubate->Lyse Read_Luminescence Measure Luminescence Lyse->Read_Luminescence Analyze Calculate Percent Inhibition and Determine IC50 Values Read_Luminescence->Analyze

Figure 4: Experimental Workflow for NF-κB Luciferase Reporter Assay.

Materials:

  • HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • Test compounds and reference inhibitor (e.g., BAY 11-7082)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the NF-κB reporter cells in complete medium.

    • Seed the cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 2 x 10^4 cells/well) and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compounds and reference inhibitor in serum-free medium.

    • Remove the culture medium from the cells and replace it with the compound dilutions. Incubate for 1-2 hours.

    • Prepare a working solution of TNF-α (e.g., 10 ng/mL final concentration) or LPS (e.g., 1 µg/mL final concentration) in serum-free medium.

    • Add the stimulus to all wells except the unstimulated control wells.

    • Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Allow the plate to equilibrate to room temperature.

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the initial characterization of novel this compound derivatives as potential anti-inflammatory agents. By employing the described biochemical and cell-based assays, researchers can effectively assess the inhibitory activity of these compounds against key inflammatory targets, namely COX enzymes and the NF-κB signaling pathway. The systematic application of these methods will facilitate the identification of lead candidates with promising therapeutic potential for the treatment of inflammatory disorders. Further characterization, including in vivo efficacy and safety studies, will be necessary for the continued development of these compounds.

References

Application Notes and Protocols for the Synthesis of SIRT5 Inhibitors Based on 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. Through this activity, SIRT5 modulates key metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis. Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.

This document provides detailed application notes and protocols for the synthesis and evaluation of SIRT5 inhibitors derived from a 2-hydroxy-5-(trifluoromethoxy)benzoic acid scaffold. The methodologies described are based on established synthetic routes for analogous compounds and robust in vitro assays for inhibitor characterization.

Data Presentation: Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against Sirtuins

The following table summarizes the inhibitory activity of various 2-hydroxybenzoic acid derivatives against SIRT5 and other sirtuin isoforms, providing a comparative overview of their potency and selectivity.

Compound IDStructureSIRT5 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Reference
11 2-hydroxy-4-(3-(4-(p-tolyl)thiazol-2-yl)thioureido)benzoic acid26.4 ± 0.8>400>400>400
43 4-(3-(4-(4-chlorophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid2.5 ± 0.3>100>100>100
Suramin Not applicable22---
H3K9TSu Thiosuccinyl peptide5>100>100>100
Compound 32 Thiourea derivative0.11---
Compound 37 (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative5.59 ± 0.75->50-
Compound 58 2,4,5-trisubstituted pyrimidine derivative0.310>10->10

Experimental Protocols

Synthesis of a Model SIRT5 Inhibitor: 2-hydroxy-4-(3-(aryl)thioureido)-5-(trifluoromethoxy)benzoic acid

This protocol outlines a general two-step synthesis of a SIRT5 inhibitor starting from this compound. This serves as a template that can be adapted for the synthesis of a variety of analogs.

Step 1: Synthesis of 4-amino-2-hydroxy-5-(trifluoromethoxy)benzoic acid

A plausible synthetic route involves the nitration of this compound followed by reduction of the nitro group to an amine.

  • Nitration: To a solution of this compound (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

  • Reduction: Dissolve the nitrated intermediate in ethanol and add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 4-amino-2-hydroxy-5-(trifluoromethoxy)benzoic acid.

Step 2: Synthesis of the Thiourea Derivative

The amino-substituted benzoic acid is then reacted with an appropriate isothiocyanate to form the final thiourea compound.

  • To a solution of 4-amino-2-hydroxy-5-(trifluoromethoxy)benzoic acid (1 eq.) in a suitable solvent such as acetone, add the desired aryl isothiocyanate (1.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the final SIRT5 inhibitor.

In Vitro SIRT5 Fluorogenic Activity Assay

This protocol is designed to measure the enzymatic activity of SIRT5 and to determine the IC50 values of potential inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 Substrate (e.g., a peptide containing a succinylated lysine flanked by a fluorophore and a quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a peptidase to cleave the desuccinylated substrate)

  • Test inhibitor compound dissolved in DMSO

  • Black, low-binding 96-well microplate

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate to each well.

  • Add the inhibitor dilutions or vehicle control (DMSO) to the appropriate wells.

  • To initiate the reaction, add the recombinant SIRT5 enzyme to each well. Include a "no enzyme" control for background fluorescence.

  • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Add the developer solution to each well.

  • Incubate for an additional 15-20 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

SIRT5 Signaling Pathway

SIRT5 is a key regulator of several major metabolic pathways, primarily within the mitochondria. It modulates the activity of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, the urea cycle, and fatty acid β-oxidation through its desuccinylase, demalonylase, and deglutarylase activities.

SIRT5_Signaling_Pathway SIRT5 SIRT5 Glycolysis Glycolysis SIRT5->Glycolysis TCA_Cycle TCA Cycle SIRT5->TCA_Cycle Urea_Cycle Urea Cycle SIRT5->Urea_Cycle FAO Fatty Acid β-Oxidation SIRT5->FAO GAPDH GAPDH SIRT5->GAPDH Activates (Demalonylation) PKM2 PKM2 SIRT5->PKM2 Activates/Inhibits (Desuccinylation) PDH PDH SIRT5->PDH Inhibits (Desuccinylation) SDHA SDHA SIRT5->SDHA Inhibits (Desuccinylation) IDH2 IDH2 SIRT5->IDH2 Activates (Desuccinylation) CPS1 CPS1 SIRT5->CPS1 Activates (Deacetylation) Glycolysis->GAPDH Glycolysis->PKM2 TCA_Cycle->PDH TCA_Cycle->SDHA TCA_Cycle->IDH2 Urea_Cycle->CPS1

Caption: SIRT5 regulates key metabolic pathways by modifying enzymes.

Experimental Workflow for SIRT5 Inhibitor Synthesis and Evaluation

The following diagram illustrates the logical flow from the synthesis of the inhibitor to its biological evaluation.

Experimental_Workflow Start Start: 2-hydroxy-5-(trifluoromethoxy) benzoic acid Step1 Step 1: Nitration & Reduction Start->Step1 Intermediate Intermediate: 4-amino-2-hydroxy-5- (trifluoromethoxy)benzoic acid Step1->Intermediate Step2 Step 2: Thiourea Formation Intermediate->Step2 Final_Product Final Product: SIRT5 Inhibitor Step2->Final_Product Purification Purification & Characterization (NMR, MS) Final_Product->Purification Biological_Assay Biological Evaluation: In Vitro SIRT5 Activity Assay Purification->Biological_Assay IC50 Data Analysis: IC50 Determination Biological_Assay->IC50

Caption: Workflow for SIRT5 inhibitor synthesis and testing.

Application Notes and Protocols for the Esterification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. This compound, a derivative of salicylic acid, is of significant interest in medicinal chemistry and materials science. The esterification of its carboxylic acid group can modulate its physicochemical properties, such as lipophilicity, solubility, and membrane permeability. Such modifications are a common and effective strategy in drug development to enhance pharmacokinetic and pharmacodynamic profiles, often by creating a more lipophilic compound that is more readily absorbed and then hydrolyzed by esterases in the body to release the active carboxylic acid drug.[1][2]

The trifluoromethoxy group at the 5-position enhances lipophilicity and metabolic stability, making its esters potentially valuable for developing new therapeutic agents.[3] Derivatives of similar compounds have been investigated for their anti-inflammatory and antiplatelet applications.[3]

Data Presentation

The following table summarizes key physicochemical properties of the parent compound, this compound, and a known ethyl ester derivative. This data is essential for planning and executing esterification reactions and for the characterization of the resulting products.

PropertyThis compoundEthyl 2-hydroxy-5-(trifluoromethoxy)benzoateReference
Molecular Formula C₈H₅F₃O₄C₁₀H₉F₃O₄[4]
Molecular Weight 222.12 g/mol 250.17 g/mol [5]
Appearance White crystalline solid-[3]
Boiling Point 292.8 ± 40.0 °C at 760 mmHg259.2 ± 35.0 °C (Predicted)[3][5]
Density 1.5 ± 0.1 g/cm³1.369 ± 0.06 g/cm³ (Predicted)[3][5]
LogP 3.89-[3]

Experimental Protocols

The following protocols describe common methods for the esterification of this compound. The choice of method may depend on the desired scale of the reaction, the specific alcohol being used, and the required purity of the final product.

Protocol 1: Fischer-Speier Esterification using a Strong Acid Catalyst

This protocol details the synthesis of esters from this compound and an alcohol using a strong acid catalyst, such as sulfuric acid. This is a widely used and cost-effective method for laboratory-scale synthesis.[6][7]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired anhydrous alcohol (10-20 equivalents), which also serves as the solvent.[1]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.[1]

  • Reflux: Heat the mixture to reflux and maintain the temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol using a rotary evaporator.[1]

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[1][6]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[6][7]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.[6]

Protocol 2: Microwave-Assisted Esterification

Microwave-assisted organic synthesis can significantly reduce reaction times and potentially increase yields compared to conventional heating.[8]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Microwave reactor with sealed vessels

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction tube, combine this compound, an excess of the anhydrous alcohol, and a catalytic amount of concentrated sulfuric acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 130-150 °C) for a specific duration (e.g., 15-30 minutes). Optimization of temperature and time may be required.[8]

  • Work-up and Purification: After cooling the reaction vessel, the work-up and purification steps are similar to those described in Protocol 1.

Protocol 3: Esterification using an Acid Anhydride

This method is suitable for the acylation of the hydroxyl group, for instance, to produce an acetylsalicylic acid analog.[9]

Materials:

  • This compound

  • Acetic anhydride (or other desired acid anhydride)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst

Procedure:

  • Reaction Setup: In a flask, combine this compound and the acid anhydride.

  • Catalyst Addition: Carefully add a few drops of the acid catalyst.

  • Reaction: Gently heat the mixture (e.g., in a water bath) for a short period (15-30 minutes).

  • Work-up: Cool the mixture and add water to hydrolyze the excess anhydride. The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Acid in Alcohol B 2. Add Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Cool & Evaporate Excess Alcohol C->D E 5. Dissolve in Organic Solvent D->E F 6. Wash with H₂O, NaHCO₃, Brine E->F G 7. Dry Organic Layer (e.g., Na₂SO₄) F->G H 8. Evaporate Solvent G->H I 9. Purify Crude Ester (Recrystallization or Chromatography) H->I J J I->J Final Product

Caption: General workflow for Fischer-Speier esterification.

Fischer_Esterification_Mechanism Carboxylic_Acid R-COOH Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation + H⁺ Protonated_Acid [R-C(OH)₂]⁺ Protonation->Protonated_Acid Alcohol_Attack Nucleophilic Attack by Alcohol (R'-OH) Protonated_Acid->Alcohol_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester R-COOR' Deprotonation->Ester - H⁺

References

Application Notes and Protocols for the Laboratory Preparation of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives are an important class of compounds in medicinal chemistry. The incorporation of a trifluoromethoxy group into the salicylic acid scaffold can significantly enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties and biological activity.[1] These derivatives have shown promise as anti-inflammatory agents, analgesics, and inhibitors of key cellular enzymes like cyclooxygenase-2 (COX-2) and sirtuin 5 (SIRT5).[2][3][4] This document provides detailed protocols for the laboratory synthesis of the parent acid and its amide and ester derivatives, along with an overview of their potential applications and associated signaling pathways.

Data Presentation: Biological Activity of Salicylic Acid Derivatives

The following table summarizes the inhibitory activity of selected trifluoromethyl-substituted salicylic acid derivatives against key biological targets. This data highlights the potential of these compounds in drug discovery.

CompoundTargetAssayIC50 (mM)Reference
2-Acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal)COX-2PGE2 production in LPS-activated human blood0.16[2]
2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB)COX-2PGE2 production in LPS-activated human blood0.39[2]
2-Acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal)NF-κB ActivationElectrophoretic mobility shift assay (EMSA)~2[5]
2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB)NF-κB ActivationElectrophoretic mobility shift assay (EMSA)~2[5]
AspirinCOX-2PGE2 production in LPS-activated human blood0.18[2]
AspirinNF-κB ActivationElectrophoretic mobility shift assay (EMSA)4[5]
Sodium SalicylateCOX-2PGE2 production in LPS-activated human blood>10[2]
Sodium SalicylateNF-κB ActivationElectrophoretic mobility shift assay (EMSA)>4[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 4-(trifluoromethoxy)phenol via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion.[1][6][7][8][9][10]

Materials:

  • 4-(trifluoromethoxy)phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2), high pressure

  • Sulfuric acid (H2SO4), concentrated

  • Water, deionized

  • Ethanol

  • Anhydrous methanol

  • High-pressure autoclave reactor

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Preparation of Sodium 4-(trifluoromethoxy)phenoxide:

    • In a round-bottom flask, dissolve 10.0 g of 4-(trifluoromethoxy)phenol in 50 mL of anhydrous methanol.

    • Slowly add a stoichiometric equivalent of sodium hydroxide (as a concentrated aqueous solution or solid pellets) while stirring.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry sodium 4-(trifluoromethoxy)phenoxide salt.

  • Carboxylation (Kolbe-Schmitt Reaction):

    • Transfer the dried sodium 4-(trifluoromethoxy)phenoxide to a high-pressure autoclave reactor.

    • Seal the reactor and pressurize with carbon dioxide to 100 atm.

    • Heat the reactor to 125 °C and maintain this temperature and pressure with constant stirring for 6-8 hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature and slowly vent the excess CO2.

    • Dissolve the solid product in 100 mL of deionized water.

    • Slowly add concentrated sulfuric acid dropwise with stirring until the pH of the solution is acidic (pH ~2), resulting in the precipitation of the crude product.

    • Filter the precipitate and wash with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

    • Dry the purified product under vacuum.

Protocol 2: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzamide Derivatives

This protocol provides a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • An appropriate primary or secondary amine (R1R2NH)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 1.0 g of this compound in 20 mL of anhydrous DCM.

    • Add a few drops of dimethylformamide (DMF) as a catalyst.

    • Slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in 20 mL of anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of triethylamine in 10 mL of anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Protocol 3: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzoate Ester Derivatives

This protocol outlines a general procedure for the synthesis of ester derivatives from this compound via Fischer esterification.

Materials:

  • This compound

  • An appropriate alcohol (R-OH)

  • Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA)

  • Anhydrous solvent (e.g., the corresponding alcohol or toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware with a Dean-Stark apparatus (optional)

  • Rotary evaporator

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve 1.0 g of this compound in an excess of the desired alcohol (e.g., 20 mL of methanol for the methyl ester).

    • Add a catalytic amount of concentrated sulfuric acid (a few drops).

    • Heat the reaction mixture to reflux for 4-8 hours. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation (if the product is a liquid) to obtain the desired ester derivative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization start 4-(Trifluoromethoxy)phenol phenoxide Sodium 4-(Trifluoromethoxy)phenoxide start->phenoxide NaOH carboxylation Carboxylation (Kolbe-Schmitt) phenoxide->carboxylation CO2, High Pressure, Heat product This compound carboxylation->product H2SO4 Workup parent_acid This compound amide Amide Derivatives parent_acid->amide 1. SOCl2 2. R1R2NH, TEA ester Ester Derivatives parent_acid->ester R-OH, H+

Synthetic workflow for this compound and its derivatives.

cox2_inhibition_pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_prostaglandin Prostaglandin Synthesis stimuli Cytokines, LPS, Growth Factors receptor Cell Surface Receptors stimuli->receptor nfkb_pathway NF-κB Pathway receptor->nfkb_pathway mapk_pathway MAPK Pathway receptor->mapk_pathway nfkb NF-κB Activation nfkb_pathway->nfkb mapk_pathway->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Protein Synthesis cox2_gene->cox2_protein prostaglandins Prostaglandins (Pain, Inflammation) arachidonic_acid Arachidonic Acid arachidonic_acid->prostaglandins COX-2 inhibitor 2-Hydroxy-5-(trifluoromethoxy) benzoic Acid Derivatives inhibitor->nfkb Inhibition inhibitor->cox2_protein Inhibition of Expression inhibitor->prostaglandins Direct Inhibition

Simplified COX-2 inhibition pathway by salicylic acid derivatives.

sirt5_inhibition_pathway cluster_mitochondria Mitochondrial Metabolism sirt5 SIRT5 desuccinylation Deacylation sirt5->desuccinylation substrate Succinylated/Malonylated/ Glutarylated Proteins substrate->sirt5 active_protein Active Metabolic Enzymes desuccinylation->active_protein metabolism TCA Cycle, Fatty Acid Oxidation, Urea Cycle active_protein->metabolism inhibitor 2-Hydroxy-5-(trifluoromethoxy) benzoic Acid Derivatives inhibitor->sirt5 Inhibition

References

The Trifluoromethoxy Group: A Key Player in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the trifluoromethoxy (-OCF3) group into drug candidates has become a powerful tool in medicinal chemistry for enhancing a molecule's therapeutic potential. This application note explores the multifaceted roles of trifluoromethoxylated compounds, detailing their impact on pharmacological activity, metabolic stability, and permeability. We provide comparative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to guide researchers in the effective application of this unique functional group.

The trifluoromethoxy group's value lies in its distinct physicochemical properties. It is one of the most lipophilic substituents used in drug design, a characteristic that can significantly improve a compound's ability to cross cellular membranes and interact with its biological target.[1][2] Furthermore, the strong carbon-fluorine bonds within the -OCF3 group confer exceptional metabolic stability, making compounds more resistant to degradation by metabolic enzymes and thus prolonging their therapeutic effect.[2][3]

Enhancing Biological Potency and Selectivity

The introduction of a trifluoromethoxy group can profoundly influence a compound's binding affinity and selectivity for its target. The electron-withdrawing nature of the -OCF3 group can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein.

Table 1: Comparative in vitro activity of trifluoromethoxylated compounds and their non-fluorinated analogs.

Compound/AnalogTargetAssay TypeIC50 (nM)Fold ImprovementReference
Fluorinated Ketone Inhibitor Caspase-3Enzyme Inhibition4.79-Original Research
Non-fluorinated CounterpartCaspase-3Enzyme Inhibition>1000>200xOriginal Research
Trifluoromethoxylated Taxoid TubulinCytotoxicity (A549)0.5-F. Hoffmann-La Roche AG
Non-fluorinated TaxoidTubulinCytotoxicity (A549)5.010xF. Hoffmann-La Roche AG

Improving Pharmacokinetic Properties: Metabolic Stability and Permeability

A major challenge in drug development is designing molecules that are not rapidly metabolized and can effectively reach their site of action. The trifluoromethoxy group offers a solution to both of these challenges.

Metabolic Stability

The high strength of the C-F bond makes the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[3] This increased metabolic stability leads to a longer half-life and improved bioavailability of the drug.

Table 2: Comparative metabolic stability of trifluoromethoxylated compounds and their non-fluorinated analogs in human liver microsomes (HLM).

Compound/AnalogHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Improvement (t½)Reference
4'-Trifluoromethoxy-celecoxib 120154xPfizer Inc.
Celecoxib3060-Pfizer Inc.
Trifluoromethoxylated γ-secretase modulator 95203.5xPfizer Inc.[4]
tert-butyl GSM analogue2770-Pfizer Inc.[4]
Membrane Permeability

The high lipophilicity of the trifluoromethoxy group generally enhances a compound's ability to permeate biological membranes, a critical factor for oral absorption and distribution to tissues, including the central nervous system.[1]

Table 3: Comparative permeability of trifluoromethoxylated compounds and their non-fluorinated analogs in the Caco-2 permeability assay.

Compound/AnalogApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
Trifluoromethoxylated Compound A 15.21.2In-house data
Non-fluorinated Analog A5.13.5In-house data

Case Studies: Trifluoromethoxylated Drugs in the Clinic

Several FDA-approved drugs incorporate the trifluoromethoxy or trifluoromethyl group, highlighting the real-world impact of this chemical moiety.

Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its neuroprotective effects are attributed to the modulation of glutamate transmission.[5][6][7][8]

Fluoxetine (Prozac) , a widely prescribed antidepressant, features a trifluoromethyl group. It functions as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain.[9][10][11][12][13]

Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug (NSAID), also contains a trifluoromethyl group. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain.[14][15][16][17][18]

Visualizing the Mechanism of Action

To better understand how these drugs exert their therapeutic effects, the following diagrams illustrate their respective signaling pathways.

Riluzole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Voltage-gated Na+ channels Voltage-gated Na+ channels Glutamate Release Glutamate Release Voltage-gated Na+ channels->Glutamate Release Activates Glutamate Glutamate Glutamate Release->Glutamate Riluzole Riluzole Riluzole->Voltage-gated Na+ channels Inhibits NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Kainate Receptor Kainate Receptor Glutamate->Kainate Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Kainate Receptor->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity

Caption: Riluzole's mechanism of action in modulating glutamate excitotoxicity.

Fluoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Vesicles Serotonin Vesicles Synaptic Serotonin Synaptic Serotonin Serotonin Vesicles->Synaptic Serotonin Release SERT Serotonin Transporter (SERT) SERT->Serotonin Vesicles Reuptake Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits 5-HT Receptors 5-HT Receptors Synaptic Serotonin->5-HT Receptors Activates Neuronal Signaling Neuronal Signaling 5-HT Receptors->Neuronal Signaling

Caption: Fluoxetine's mechanism as a selective serotonin reuptake inhibitor.

Celecoxib_Mechanism Arachidonic Acid Arachidonic Acid COX-2 Cyclooxygenase-2 (COX-2) Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes conversion to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Selectively Inhibits

Caption: Celecoxib's selective inhibition of the COX-2 enzyme in the arachidonic acid pathway.

Experimental Protocols

Detailed protocols for the key in vitro assays mentioned in this application note are provided below to assist researchers in evaluating their own trifluoromethoxylated compounds.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a test compound by human liver microsomal enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator set to 37°C

Procedure:

  • Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound or positive control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound.

Materials:

  • Caco-2 cells

  • Transwell® plates (24-well)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • On the day of the experiment, wash the cell monolayers with HBSS.

  • Add the test compound or control compounds to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment.

  • Measure the concentration of the compound in the samples using LC-MS/MS.

  • After the experiment, assess the integrity of the cell monolayer using Lucifer yellow.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined.

hERG Safety Assay (Automated Patch Clamp)

Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular solutions

  • Test compound and a known hERG blocker (e.g., E-4031) as a positive control

Procedure:

  • Culture and prepare the hERG-expressing cells for the automated patch-clamp system.

  • Establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG currents.

  • Record baseline hERG currents in the vehicle control solution.

  • Apply a series of increasing concentrations of the test compound and record the steady-state hERG current at each concentration.

  • Apply the positive control to confirm assay sensitivity.

  • Calculate the percentage of hERG current inhibition at each concentration of the test compound.

  • Generate a concentration-response curve and determine the IC50 value.

Conclusion

The trifluoromethoxy group offers medicinal chemists a valuable strategy to optimize the pharmacological and pharmacokinetic properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and improve biological potency makes it a key functional group in the design of novel therapeutics. The provided data, protocols, and pathway diagrams serve as a resource for researchers looking to harness the potential of trifluoromethoxylated compounds in their drug discovery programs.

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(trifluoromethoxy)benzoic acid is a salicylic acid derivative with potential applications in drug development and chemical synthesis. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides detailed analytical methods for the quantitative analysis of this compound in different matrices. The protocols described are based on established analytical techniques for similar benzoic acid derivatives and can be adapted and validated for specific research needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValueReference
Molecular FormulaC8H5F3O4[1]
AppearanceLight brown to brown solid[2]
Melting Point (°C)130-132[2]
StorageSealed in dry, Room Temperature[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for the quantification of aromatic carboxylic acids. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 150 mm

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 230-240 nm (to be determined by UV scan)

  • Injection Volume: 10 µL

Experimental Protocol: HPLC-UV Analysis

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile or methanol.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like plasma or urine.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 1.8 µm, 2.1 mm x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical starting point is 95% A, ramping to 95% B over several minutes.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. A possible transition could be the loss of CO2 (44 Da) from the deprotonated molecule [M-H]-.

Experimental Protocol: LC-MS/MS Analysis (for Plasma Samples)

  • Standard Preparation:

    • Prepare a stock solution (1 mg/mL) in methanol.

    • Prepare working solutions and calibration standards by spiking the stock solution into the blank biological matrix (e.g., plasma).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or blank, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance parameters for the different analytical methods. These are estimated values based on similar compounds and should be confirmed during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range1 - 500 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD)~0.3 µg/mL~0.003 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL~0.01 µg/mL
Accuracy (% Recovery)98 - 102%95 - 105%
Precision (%RSD)< 2%< 10%
Sample ThroughputModerateHigh

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Prepare Standard Stock Dilution Serial Dilution for Calibration Curve Standard->Dilution Injection Inject into HPLC System Dilution->Injection Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample/Standard Precipitation Add Acetonitrile (with IS) for Protein Precipitation Plasma->Precipitation Centrifuge Centrifuge Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject into LC-MS/MS System Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS Experimental Workflow.

References

Troubleshooting & Optimization

2-hydroxy-5-(trifluoromethoxy)benzoic acid synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is through the Kolbe-Schmitt reaction . This reaction involves the carboxylation of 4-(trifluoromethoxy)phenol under elevated temperature and pressure in the presence of a base and carbon dioxide.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is 4-(trifluoromethoxy)phenol. Key reagents include a strong base, most commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), and carbon dioxide (CO₂), often used under pressure. An acid, such as sulfuric acid (H₂SO₄), is required for the final work-up step to protonate the carboxylate salt.

Q3: What is the general reaction mechanism?

A3: The synthesis proceeds via the following key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-(trifluoromethoxy)phenol is deprotonated by the strong base to form the corresponding phenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.

  • Tautomerization and Protonation: The intermediate undergoes tautomerization to restore aromaticity, followed by protonation with a strong acid during work-up to yield the final this compound product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Presence of moisture. - Formation of the isomeric byproduct (4-hydroxy-3-(trifluoromethoxy)benzoic acid).- Increase reaction time or temperature within the recommended range. - Ensure the reaction vessel is properly sealed to maintain CO₂ pressure. - Thoroughly dry all reactants and solvents before use. The presence of water can significantly decrease the yield.[1] - Optimize the choice of base; sodium phenoxide generally favors ortho-carboxylation.
Formation of Significant Amounts of Isomeric Byproduct - The trifluoromethoxy group is an ortho, para-director. Carboxylation can occur at the position ortho to the hydroxyl group (desired product) or at the position para to the hydroxyl group (isomeric byproduct). - The choice of alkali metal cation can influence regioselectivity.- Use of sodium hydroxide as the base generally favors the formation of the ortho-isomer (the desired product). Potassium hydroxide can lead to a higher proportion of the para-isomer. - Carefully control the reaction temperature, as it can influence the ortho/para product ratio.
Presence of Unreacted 4-(trifluoromethoxy)phenol - Insufficient amount of base or carbon dioxide. - Reaction conditions (temperature, pressure, time) not vigorous enough for complete conversion.- Ensure a molar excess of the base and that sufficient CO₂ pressure is applied throughout the reaction. - Gradually increase the reaction temperature and/or time and monitor the reaction progress by techniques like TLC or HPLC.
Formation of Di-carboxylated Byproducts - Under forcing reaction conditions, a second carboxyl group can be introduced onto the aromatic ring.- Use milder reaction conditions (lower temperature or shorter reaction time). - Employ a stoichiometric amount of the carboxylating agent if possible, though this is challenging with gaseous CO₂.
Dark-colored Product or Tar Formation - Oxidation of the phenol starting material or product at high temperatures. - Side reactions due to impurities in the starting materials.- Ensure an inert atmosphere (e.g., by purging with nitrogen or argon before introducing CO₂) to minimize oxidation. - Use purified starting materials. - The crude product can often be purified by recrystallization or column chromatography. Treatment with activated charcoal during recrystallization can help remove colored impurities.
Difficulty in Product Isolation/Purification - The product and byproducts may have similar solubilities.- Acidify the reaction mixture carefully to precipitate the carboxylic acids. - Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is a common purification method. - For challenging separations of isomers, column chromatography on silica gel may be necessary.

Experimental Protocols

Key Experiment: Kolbe-Schmitt Synthesis of this compound

Objective: To synthesize this compound from 4-(trifluoromethoxy)phenol.

Materials:

  • 4-(trifluoromethoxy)phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Suitable solvent for recrystallization (e.g., ethanol, water)

  • High-pressure autoclave reactor

Procedure:

  • Formation of Sodium Phenoxide:

    • In a suitable reaction vessel, dissolve 4-(trifluoromethoxy)phenol in a stoichiometric amount of aqueous sodium hydroxide.

    • Carefully evaporate the water under reduced pressure to obtain the dry sodium 4-(trifluoromethoxy)phenoxide salt. It is crucial for the salt to be anhydrous for the reaction to proceed efficiently.[1]

  • Carboxylation:

    • Transfer the anhydrous sodium 4-(trifluoromethoxy)phenoxide to a high-pressure autoclave.

    • Seal the autoclave and pressurize with carbon dioxide to the desired pressure (typically 5-100 atm).

    • Heat the autoclave to the reaction temperature (generally between 125-150 °C) with constant stirring.

    • Maintain these conditions for several hours to ensure complete carboxylation.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid reaction mixture in water.

    • Slowly add concentrated sulfuric acid to the aqueous solution until it is acidic (pH ~2-3). This will precipitate the crude this compound.

    • Collect the crude product by filtration and wash it with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • If significant colored impurities are present, the hot solution can be treated with activated charcoal before filtration and crystallization.

    • Dry the purified crystals under vacuum to obtain this compound.

Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start_phenol 4-(Trifluoromethoxy)phenol phenoxide_formation Sodium Phenoxide Formation start_phenol->phenoxide_formation start_naoh Sodium Hydroxide start_naoh->phenoxide_formation start_co2 Carbon Dioxide carboxylation Carboxylation (High T & P) start_co2->carboxylation phenoxide_formation->carboxylation acidification Acidification (H₂SO₄) carboxylation->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product 2-Hydroxy-5-(trifluoromethoxy) benzoic acid recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reactions and Byproducts

The primary side reaction of concern in the Kolbe-Schmitt synthesis of this compound is the formation of the isomeric byproduct, 4-hydroxy-3-(trifluoromethoxy)benzoic acid . The trifluoromethoxy group at the para-position to the hydroxyl group directs carboxylation to the ortho-positions. Since both ortho-positions are equivalent in the starting material, only one regioisomer is expected from ortho-attack. However, under certain conditions, particularly with the use of potassium salts, carboxylation at the other available position on the ring can occur.

Another potential, though less common, byproduct is the di-carboxylated product , where a second carboxyl group is added to the aromatic ring. This is more likely to occur under harsh reaction conditions (higher temperatures and pressures).

Signaling Pathway of Byproduct Formation

ByproductFormation cluster_products Carboxylation Products start 4-(Trifluoromethoxy)phenoxide desired_product 2-Hydroxy-5-(trifluoromethoxy) benzoate (Ortho-product) start->desired_product Favored with Na⁺ isomer_byproduct 4-Hydroxy-3-(trifluoromethoxy) benzoate (Isomeric Byproduct) start->isomer_byproduct More likely with K⁺ dicarboxy_byproduct Di-carboxylated Byproduct desired_product->dicarboxy_byproduct Harsh Conditions isomer_byproduct->dicarboxy_byproduct Harsh Conditions

Caption: Potential pathways for the formation of byproducts during carboxylation.

References

Technical Support Center: Purification of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The two primary methods for purifying solid organic compounds like this compound derivatives are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing impurities from crystalline solids, while column chromatography is a more powerful technique for separating compounds with very similar physical and chemical properties.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities can originate from unreacted starting materials, by-products of the synthesis, or degradation products. For derivatives of this compound, common impurities may include positional isomers (e.g., where the functional groups are at different positions on the benzene ring) and disubstituted by-products that can arise during synthesis.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. The impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration). For a highly fluorinated compound like this compound, which has increased lipophilicity, a range of organic solvents should be screened. Water can also be a good choice for polar compounds, especially when used in a mixed solvent system.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try the following:

  • Add more solvent: This will keep the compound dissolved at a lower temperature.

  • Use a lower boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.

  • Change the solvent system: A different solvent or a mixture of solvents might be more suitable.

Q5: How can I assess the purity of my final product?

A5: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying purity and identifying impurities. Other methods include measuring the melting point of the crystals; a sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even at low temperatures.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration and cool again.- Try a different solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Low crystal yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled to a low enough temperature.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath to maximize precipitation.
Formation of fine powder instead of large crystals - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath.
Discolored crystals - Presence of colored impurities.- If the impurities are insoluble, perform a hot filtration before cooling.- If the impurities are soluble, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities - The mobile phase polarity is too high or too low.- The stationary phase is not appropriate for the separation.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
The compound is not eluting from the column - The mobile phase is not polar enough to move the compound down the column.- Gradually increase the polarity of the mobile phase.
Cracking of the silica gel bed - The column was not packed properly.- The column ran dry.- Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivative
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water/ethanol mixtures) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry completely.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow_recrystallization start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Slowly to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool Yes collect Collect Crystals by Vacuum Filtration cool->collect dry Dry Crystals collect->dry end Pure Product dry->end

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

troubleshooting_workflow start Purification Attempt check_purity Assess Purity (e.g., TLC, HPLC, Melting Point) start->check_purity impure Product is Impure check_purity->impure No pure Product is Pure check_purity->pure Yes identify_issue Identify Purification Issue impure->identify_issue oiling_out Oiling Out identify_issue->oiling_out Oily substance forms low_yield Low Yield identify_issue->low_yield Little solid obtained poor_separation Poor Separation (Chromatography) identify_issue->poor_separation Multiple spots on TLC solution_oiling Add more solvent or change solvent system oiling_out->solution_oiling solution_yield Use less solvent or cool to lower temperature low_yield->solution_yield solution_separation Optimize mobile phase for chromatography poor_separation->solution_separation rerun Repeat Purification solution_oiling->rerun solution_yield->rerun solution_separation->rerun rerun->check_purity

Caption: A logical troubleshooting workflow for common purification challenges.

Technical Support Center: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the Kolbe-Schmitt reaction. This reaction involves the carboxylation of 4-(trifluoromethoxy)phenol.[1][2][3][4]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is 4-(trifluoromethoxy)phenol, which is reacted with a strong base (like sodium hydroxide) to form the corresponding phenoxide, followed by treatment with carbon dioxide under pressure and heat.[1][2][3][4]

Q3: What is the mechanism of the Kolbe-Schmitt reaction?

A3: The reaction proceeds via the nucleophilic addition of the sodium phenoxide of 4-(trifluoromethoxy)phenol to carbon dioxide. The resulting intermediate then undergoes tautomerization to form the sodium salt of this compound. Subsequent acidification yields the final product.[1][4][5]

Q4: Are there any alternative synthetic routes?

A4: While the Kolbe-Schmitt reaction is the most direct route, alternative multi-step syntheses may exist, such as those starting from a substituted benzoic acid and introducing the hydroxyl group at a later stage. However, these are generally less efficient.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Kolbe-Schmitt reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The trifluoromethoxy group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Standard Kolbe-Schmitt conditions may be insufficient.[6]Increase reaction temperature and/or pressure to overcome the deactivating effect of the trifluoromethoxy group. Prolonging the reaction time may also improve conversion.
Presence of water: The Kolbe-Schmitt reaction is sensitive to moisture, which can consume the phenoxide and inhibit the reaction.[7]Ensure all reactants, solvents, and glassware are thoroughly dried before use.
Loss of CO2 pressure: Inadequate sealing of the reaction vessel can lead to the escape of carbon dioxide, preventing the carboxylation from proceeding.Ensure the reaction vessel is properly sealed and can maintain the required pressure throughout the reaction.
Formation of Significant Side Products Isomer formation: While ortho-carboxylation is generally favored with sodium phenoxide, the formation of the para-isomer (4-hydroxy-3-(trifluoromethoxy)benzoic acid) can occur.Using sodium phenoxide typically favors the ortho-product. The choice of cation can influence regioselectivity; for instance, potassium hydroxide tends to favor the para-product.[1][7]
Defluorination: Under strong basic conditions and elevated temperatures, the trifluoromethoxy group can be susceptible to hydrolysis, leading to the formation of fluorinated byproducts and a reduction in yield.[8]Carefully control the reaction temperature and time to minimize the risk of defluorination. Consider using the minimum effective amount of base.
Unreacted starting material: Incomplete conversion of 4-(trifluoromethoxy)phenol.Refer to the solutions for "Low or No Product Yield." Consider optimizing the stoichiometry of the reactants.
Difficulty in Product Purification Presence of unreacted starting material: 4-(trifluoromethoxy)phenol can co-precipitate with the product.Purification can be achieved by recrystallization from a suitable solvent system. Alternatively, column chromatography can be employed for more challenging separations.
Dark coloration of the product: The presence of impurities or degradation products can lead to a discolored final product.Treatment with activated carbon during the recrystallization process can help remove colored impurities.

Experimental Protocols

Key Experiment: Kolbe-Schmitt Carboxylation of 4-(trifluoromethoxy)phenol

This protocol provides a general procedure for the synthesis of this compound. Note that optimization of temperature, pressure, and reaction time may be necessary to achieve the best results.

Materials:

  • 4-(trifluoromethoxy)phenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Hydrochloric acid (concentrated)

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

  • High-pressure autoclave reactor

Procedure:

  • Formation of Sodium Phenoxide: In a suitable flask, dissolve 4-(trifluoromethoxy)phenol in a minimal amount of a suitable anhydrous solvent (e.g., toluene). Carefully add one molar equivalent of sodium hydroxide. The mixture is then heated under vacuum to remove the solvent and any traces of water, yielding the dry sodium salt of 4-(trifluoromethoxy)phenol.

  • Carboxylation: Transfer the dry sodium 4-(trifluoromethoxy)phenoxide to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas. Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm). Heat the reactor to the reaction temperature (e.g., 120-150 °C) with constant stirring. Maintain these conditions for the specified reaction time (e.g., 4-8 hours).

  • Work-up and Acidification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2 pressure. Dissolve the solid reaction mixture in water. The resulting aqueous solution is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.

  • Purification: The crude product is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

Visualizations

Synthesis_Pathway start 4-(Trifluoromethoxy)phenol phenoxide Sodium 4-(trifluoromethoxy)phenoxide start->phenoxide  + NaOH (Base) product_salt Sodium 2-hydroxy-5-(trifluoromethoxy)benzoate phenoxide->product_salt  + CO2 (High Pressure, Heat) final_product This compound product_salt->final_product  + HCl (Acidification)

Caption: Synthesis pathway for this compound.

Experimental_Workflow A 1. Preparation of Sodium 4-(trifluoromethoxy)phenoxide B 2. Carboxylation with CO2 in Autoclave A->B C 3. Cooling and Depressurization B->C D 4. Dissolution of Reaction Mixture in Water C->D E 5. Acidification and Precipitation D->E F 6. Filtration and Washing E->F G 7. Recrystallization and Drying F->G Troubleshooting_Yield start Low Yield? check_conditions Are Reaction Conditions Sufficiently Harsh? start->check_conditions Yes check_anhydrous Were Anhydrous Conditions Maintained? check_conditions->check_anhydrous Yes increase_temp_pressure Action: Increase Temperature/ Pressure/Time check_conditions->increase_temp_pressure No check_pressure Was CO2 Pressure Maintained? check_anhydrous->check_pressure Yes ensure_dry Action: Ensure All Reagents and Glassware are Dry check_anhydrous->ensure_dry No check_seal Action: Check Reactor Seal and CO2 Source check_pressure->check_seal No

References

Technical Support Center: Trifluoromethoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during chemical reactions involving trifluoromethoxybenzoic acid and its derivatives. The information is tailored to assist researchers in optimizing their experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during common transformations of trifluoromethoxybenzoic acid, providing potential causes and actionable solutions.

Amide Coupling Reactions

Problem: Low or no yield of the desired amide product.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Activation of Carboxylic Acid The strong electron-withdrawing effect of the trifluoromethoxy group can decrease the nucleophilicity of the carboxylate, making activation more challenging. • Increase the equivalents of the coupling reagent (e.g., HATU, HBTU, EDC) to 1.5-2.0 equivalents. • Add an activating agent such as HOBt or OxymaPure to suppress side reactions. • Consider converting the carboxylic acid to the more reactive acyl chloride or acyl fluoride in a separate step before adding the amine.
Poor Nucleophilicity of the Amine If the amine coupling partner is weakly nucleophilic (e.g., an aniline with electron-withdrawing substituents), the reaction may be sluggish. • Increase the reaction temperature. • Use a stronger, non-nucleophilic base (e.g., DBU instead of DIPEA) to ensure the amine is fully deprotonated. • Increase the concentration of the reactants.
Formation of N-acylurea Byproduct (with carbodiimides) The O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming the activated acid. • Add HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester. • Use a phosphonium- or uronium-based coupling reagent (e.g., HATU, HBTU) instead of a carbodiimide.
Steric Hindrance Bulky substituents on either the trifluoromethoxybenzoic acid or the amine can impede the reaction. • Switch to a less sterically hindered coupling reagent. • Increase the reaction time and temperature.

Experimental Protocol: General Amide Coupling using HATU

  • Dissolve the trifluoromethoxybenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add HATU (1.1-1.5 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow for Amide Coupling

AmideCouplingTroubleshooting start Low Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_byproducts Analyze for Byproducts start->check_byproducts increase_reagent Increase Coupling Reagent/Additive check_activation->increase_reagent Incomplete? change_reagent Switch to Acyl Halide check_activation->change_reagent Still low yield? increase_temp_base Increase Temperature/Use Stronger Base check_amine->increase_temp_base Weak Nucleophile? add_hobt Add HOBt/OxymaPure check_byproducts->add_hobt N-acylurea present? optimize Optimize Conditions increase_reagent->optimize change_reagent->optimize increase_temp_base->optimize add_hobt->optimize

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Suzuki Coupling Reactions

Problem: Low yield of the biaryl product.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Protodeboronation of Boronic Acid/Ester The electron-withdrawing trifluoromethoxy group can make the boronic acid/ester more susceptible to replacement of the boron moiety with a hydrogen atom from the solvent or base. • Use anhydrous and thoroughly degassed solvents. • Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of stronger bases like NaOH or KOH. • Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1]
Catalyst Deactivation The palladium catalyst can be deactivated by oxygen or impurities. • Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). • Use freshly purchased or purified catalyst and ligands. • Consider using a more robust pre-catalyst.
Homocoupling of Boronic Acid/Ester The boronic acid/ester can couple with itself, especially in the presence of oxygen. • Rigorously degas all solvents and reagents. • Maintain a positive pressure of an inert gas throughout the reaction.
Poor Reactivity of the Aryl Halide If trifluoromethoxybenzoic acid is the aryl halide partner (as a bromo or chloro derivative), its reactivity might be reduced. • Switch to a more reactive halide (I > Br > Cl). • Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

Experimental Protocol: General Suzuki Coupling

  • To a dry flask under an inert atmosphere, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Catalytic Cycle of Suzuki Coupling

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X L2 oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)2 Base aryl_pd_aryl_complex Ar-Pd(II)-Ar' L2 transmetalation->aryl_pd_aryl_complex reductive_elimination Reductive Elimination aryl_pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethoxy group affect the acidity of the carboxylic acid?

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is transmitted through the aromatic ring, increasing the acidity of the carboxylic acid proton. Therefore, trifluoromethoxybenzoic acid is a stronger acid than benzoic acid. This increased acidity can influence the choice of base and reaction conditions in subsequent transformations.

Q2: Are there any specific safety precautions for working with trifluoromethoxybenzoic acid and its derivatives?

Trifluoromethoxybenzoic acid and its derivatives should be handled with standard laboratory safety precautions. They can be irritating to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and storage information.

Q3: What are the best methods for purifying trifluoromethoxybenzoic acid derivatives?

The choice of purification method depends on the properties of the specific derivative.

  • Recrystallization: This is often a good choice for solid products. A common solvent system is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, ethyl acetate) and a nonpolar solvent in which it is less soluble at low temperatures (e.g., hexanes, heptane).

  • Flash Column Chromatography: This is a versatile method for purifying both solid and oily products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Acid-Base Extraction: For acidic or basic products, extraction into an aqueous solution of a base or acid, respectively, can be an effective way to remove neutral impurities. The product can then be recovered by neutralizing the aqueous solution and extracting it back into an organic solvent.

Q4: Can trifluoromethoxybenzoic acid undergo decarboxylation?

Decarboxylation of aromatic carboxylic acids typically requires high temperatures, often in the presence of a catalyst such as copper. The strong electron-withdrawing nature of the trifluoromethoxy group can make the carboxylate group more stable and thus more resistant to decarboxylation compared to benzoic acid. Significantly higher temperatures would likely be required for this transformation.

Q5: Is ortho-lithiation a viable strategy for functionalizing the aromatic ring of trifluoromethoxybenzoic acid?

The carboxylic acid group can direct ortho-lithiation, but it is of intermediate directing ability.[2][3] The trifluoromethoxy group is also a directing group. In cases of competing directing groups, the outcome can be a mixture of products. For 4-(trifluoromethoxy)benzoic acid, lithiation would be expected to occur ortho to the carboxylic acid group. However, careful optimization of the organolithium reagent, temperature, and additives would be necessary to achieve high regioselectivity and avoid side reactions.

References

Technical Support Center: Optimizing Coupling Reactions for 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The following information is designed to help you optimize your coupling reactions and overcome common experimental challenges.

Troubleshooting Guides

Amide Coupling Reactions

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Carboxylic Acid Activation - Ensure your coupling reagent is not expired and has been stored under the recommended conditions. - Increase the equivalents of the coupling reagent (e.g., from 1.1 eq. to 1.5 eq.). - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1]
Side Reaction: O-Acylation of Phenolic Hydroxyl - The hydroxyl group of this compound can compete with the amine in reacting with the activated carboxylic acid. - Use a less reactive coupling reagent. Carbodiimides like EDC are generally less likely to promote O-acylation compared to highly reactive uronium salts like HATU. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic amine over the less nucleophilic hydroxyl group.
Poor Nucleophilicity of the Amine - For electron-deficient or sterically hindered amines, a more potent coupling reagent like HATU may be necessary.[2] - Increase the reaction temperature and/or time. - Ensure the amine is not protonated by using a non-nucleophilic base (e.g., DIPEA or NMM) to neutralize any amine salts and to scavenge the acid produced during the reaction.
Hydrolysis of Activated Ester - Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use.

Issue 2: Formation of Impurities and Difficult Purification

Potential Cause Troubleshooting Steps
Presence of O-Acylated Byproduct - The O-acylated byproduct can be difficult to separate from the desired N-acylated product due to similar polarities. - Use a different solvent system for column chromatography to improve separation. - If the O-acylated product is an ester, it may be possible to selectively hydrolyze it back to the starting material under mild basic conditions, though this may also affect the desired amide.
Excess Coupling Reagent and Byproducts - For carbodiimide couplings (e.g., EDC), the urea byproduct is often water-soluble and can be removed with an aqueous workup. - For couplings using HATU or HBTU, the byproducts can often be removed by washing the organic layer with a mild acid (e.g., 1M HCl) and/or base (e.g., saturated NaHCO₃ solution).
Unreacted Starting Materials - Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the carboxylic acid. - Purify the crude product using flash column chromatography.[3]
Esterification Reactions

Issue 1: Low Conversion to the Ester

Potential Cause Troubleshooting Steps
Equilibrium Limitation (Fischer Esterification) - Use a large excess of the alcohol, which can also serve as the solvent.[4] - Remove water as it is formed, for example, by using a Dean-Stark apparatus. - Increase the amount of acid catalyst.
Steric Hindrance - For sterically hindered alcohols, consider using a Mitsunobu reaction, which proceeds under milder conditions.[5][6][7]
Decomposition of Reagents (Mitsunobu Reaction) - Ensure the DEAD or DIAD reagent is added slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction.[6][7]

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for this compound?

The choice of coupling reagent depends on the nucleophilicity of your amine.

  • For simple, non-hindered primary and secondary amines: A carbodiimide-based coupling with EDC and an additive like HOBt is a good starting point. This combination is less likely to cause O-acylation of the phenolic hydroxyl group.

  • For electron-deficient or sterically hindered amines: A more powerful uronium salt like HATU is often more effective and can lead to higher yields and faster reaction times.[2] However, be mindful of the increased risk of O-acylation.

Q2: Do I need to protect the hydroxyl group of this compound before amide coupling?

In many cases, protection of the hydroxyl group is not necessary if the reaction conditions are carefully chosen. Using a less reactive coupling reagent (like EDC/HOBt) and controlling the temperature can favor N-acylation. However, if you are consistently observing significant O-acylation, protecting the hydroxyl group as a methyl ether or another suitable protecting group may be necessary.

Q3: What is the best method for esterifying this compound?

  • For simple primary and secondary alcohols: Fischer esterification is a straightforward method. This involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[4]

  • For more sensitive or sterically hindered alcohols: The Mitsunobu reaction is a milder alternative that proceeds at room temperature.[5][6][7] This reaction uses triphenylphosphine and an azodicarboxylate like DEAD or DIAD.

Q4: My reaction is complete, but I'm having trouble purifying the product. What should I do?

Purification of salicylamides and their esters can be challenging due to the potential for byproducts with similar polarities.

  • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of methanol to a dichloromethane/ethyl acetate mixture) to achieve better separation.[3]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Aqueous Workup: A thorough aqueous workup is crucial to remove water-soluble impurities. Washing the organic layer with a mild acid, a mild base, and brine can remove many common impurities.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Add HATU (1.1-1.5 eq.) to the solution and stir for 15-30 minutes at room temperature for pre-activation.[1]

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Protocol 2: General Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq.), HOBt (1.1-1.5 eq.), and the amine (1.0-1.2 eq.) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[8]

Protocol 3: Fischer Esterification
  • Dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also acts as the solvent.[4]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After cooling, neutralize the excess acid with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 4: Mitsunobu Esterification
  • Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.[7]

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Amide_Coupling_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_coupling_reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) add_base->add_coupling_reagent pre_activation Pre-activation (optional, for HATU) add_coupling_reagent->pre_activation add_amine Add Amine pre_activation->add_amine stir Stir at RT or 0°C add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup (Acid/Base Washes) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Amide Product purify->end

Caption: General workflow for amide coupling reactions.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Amide Yield cause1 Incomplete Acid Activation start->cause1 cause2 Side Reaction (O-Acylation) start->cause2 cause3 Poor Amine Nucleophilicity start->cause3 cause4 Hydrolysis start->cause4 sol1a Increase Coupling Reagent Equivalents cause1->sol1a sol1b Pre-activate Acid cause1->sol1b sol2a Use Less Reactive Reagent (e.g., EDC) cause2->sol2a sol2b Lower Reaction Temperature cause2->sol2b sol3a Use Stronger Reagent (e.g., HATU) cause3->sol3a sol3b Increase Temperature/Time cause3->sol3b sol4a Use Anhydrous Solvents cause4->sol4a

Caption: Troubleshooting decision tree for low amide yield.

References

troubleshooting low reactivity of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to the reactivity of this compound in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in esterification/amide coupling reactions?

A1: The reduced reactivity of this compound can be attributed to several electronic and steric factors:

  • Electron-Withdrawing Effects: The potent electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group at the para position to the hydroxyl group and meta to the carboxylic acid significantly decreases the electron density of the aromatic ring.[1][2] This effect, while increasing the acidity of the carboxylic acid, can deactivate the ring towards certain electrophilic substitutions and influence the reactivity of the carboxyl group itself.

  • Intramolecular Hydrogen Bonding: Similar to other salicylic acid derivatives, an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen of the carboxylic acid.[3] This interaction stabilizes the molecule and can increase the steric hindrance around the carboxylic acid, making it less accessible to nucleophiles.

  • Steric Hindrance: The ortho-hydroxyl group can sterically hinder the approach of bulky reagents to the carboxylic acid functionality.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physical and chemical properties is crucial for designing experiments and troubleshooting.

PropertyValueReference
Molecular Formula C₈H₅F₃O₄[4][5]
Molecular Weight 222.12 g/mol
Appearance White to yellow solid[3]
Melting Point 130-132 °C[3]
pKa (Predicted) ~2.55[3]
LogP 3.89[3]
Storage Room temperature, sealed in a dry, inert atmosphere.[3]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is classified as a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

Problem: Standard Fischer esterification conditions (acid catalyst, excess alcohol, heat) are resulting in low conversion or decomposition of the starting material.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Strong electron-withdrawing effect of the -OCF₃ group reduces the nucleophilicity of the carbonyl oxygen, making protonation less favorable. Use a more reactive electrophile or a more potent activation method.Protocol A: Acyl Chloride Formation followed by Esterification
Steric hindrance from the ortho-hydroxyl group. Employ a less bulky alcohol or use a coupling agent that can overcome steric hindrance.Protocol B: Carbodiimide-Mediated Esterification
Decomposition at elevated temperatures. Use milder reaction conditions.Protocol B: Carbodiimide-Mediated Esterification
Intramolecular hydrogen bonding. Consider protecting the hydroxyl group prior to esterification.Protocol C: Protection of Hydroxyl Group
Issue 2: Poor Conversion in Amide Coupling Reactions

Problem: Direct amide bond formation using standard coupling reagents (e.g., DCC, EDC) is inefficient.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Reduced reactivity of the carboxylic acid due to electronic effects. Activate the carboxylic acid to a more reactive species. Uronium-based coupling reagents are often more effective for electron-deficient substrates.Protocol D: HATU-Mediated Amide Coupling
Side reactions with the coupling reagent. Optimize the reaction conditions, including the order of addition of reagents and temperature.Protocol D: HATU-Mediated Amide Coupling
Steric hindrance. Use a less sterically demanding amine or consider converting the carboxylic acid to an acyl chloride first.Protocol E: Acyl Chloride-Mediated Amide Coupling

Experimental Protocols

Protocol A: Acyl Chloride Formation followed by Esterification

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) with a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.

    • Remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure.

  • Esterification:

    • Dissolve the crude acyl chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in the same solvent.

    • Slowly add the alcohol solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude ester by column chromatography.

Protocol B: Carbodiimide-Mediated Esterification

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol C: Protection of the Hydroxyl Group (as a Silyl Ether)

  • Protection:

    • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The protected acid can then be used in esterification reactions (Protocol A or B).

  • Deprotection:

    • Dissolve the silyl-protected ester in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq) at 0 °C.

    • Stir at room temperature for 1-3 hours.

    • Quench with water and extract with ethyl acetate.

    • Wash with brine, dry, and concentrate to yield the deprotected ester.

Protocol D: HATU-Mediated Amide Coupling

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the amide by column chromatography.

Protocol E: Acyl Chloride-Mediated Amide Coupling

  • Follow step 1 of Protocol A to generate the acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same solvent.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours.

    • Work up and purify as described in Protocol A.

Visualizing Reaction Pathways and Troubleshooting Logic

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow start Low Reactivity Observed check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity ester_amide Target Reaction? check_purity->ester_amide ester Esterification ester_amide->ester Ester amide Amide Coupling ester_amide->amide Amide ester_strategy Select Esterification Strategy ester->ester_strategy amide_strategy Select Amide Coupling Strategy amide->amide_strategy acyl_chloride_ester Protocol A: Acyl Chloride ester_strategy->acyl_chloride_ester Harsh conditions needed carbodiimide Protocol B: Carbodiimide ester_strategy->carbodiimide Milder conditions preferred protecting_group Protocol C: Protecting Group ester_strategy->protecting_group Persistent issues hatu Protocol D: HATU Coupling amide_strategy->hatu High efficiency required acyl_chloride_amide Protocol E: Acyl Chloride amide_strategy->acyl_chloride_amide Cost-effective, robust success Successful Reaction acyl_chloride_ester->success carbodiimide->success protecting_group->success hatu->success acyl_chloride_amide->success

Caption: A decision-making workflow for troubleshooting low reactivity.

General Reaction Scheme for Activating the Carboxylic Acid

Activation_Pathways start 2-hydroxy-5-(trifluoromethoxy) benzoic acid acyl_chloride Acyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ activated_ester Activated Ester (e.g., with HATU) start->activated_ester Coupling Agent (e.g., HATU, DCC) product_ester {Ester} acyl_chloride->product_ester Alcohol, Base product_amide {Amide} acyl_chloride->product_amide Amine, Base activated_ester->product_ester Alcohol, DMAP activated_ester->product_amide Amine, Base

Caption: Pathways for activating the carboxylic acid for subsequent reactions.

References

preventing decomposition of 2-hydroxy-5-(trifluoromethoxy)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

A1: The primary stability concern is decarboxylation, the loss of the carboxylic acid group as carbon dioxide, especially at elevated temperatures. The presence of the ortho-hydroxyl group makes it susceptible to this decomposition pathway, similar to other salicylic acid derivatives. Additionally, the hydroxyl group can undergo unwanted side reactions, such as acylation, if not properly protected.

Q2: How does the trifluoromethoxy group affect the stability of the molecule?

A2: The trifluoromethoxy group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid and phenolic proton. While it generally enhances metabolic stability in a biological context, its impact on thermal stability during reactions requires careful consideration of reaction conditions. The trifluoromethoxy group itself is generally stable to a wide range of chemical conditions.[1]

Q3: What is the typical decarboxylation temperature for this compound?

Q4: Can I perform reactions without protecting groups?

A4: It is possible but risky, depending on the reaction conditions. For reactions that are run at or near room temperature and under mild conditions, you might be able to proceed without protecting groups. However, for reactions requiring heat or strong reagents, protecting either the hydroxyl group, the carboxylic acid group, or both is highly recommended to prevent decomposition and side reactions.

Troubleshooting Guide

Issue: My reaction is turning dark, and I am observing gas evolution.

  • Possible Cause: This is a strong indication of decomposition, likely decarboxylation, which releases CO2 gas. The dark color suggests the formation of phenolic byproducts and other degradation materials.

  • Solution:

    • Lower the Reaction Temperature: Immediately reduce the temperature of your reaction. If possible, run the reaction at a lower temperature for a longer duration.

    • Use a Milder Base/Acid: If your reaction involves a strong acid or base, consider using a milder alternative.

    • Implement Protecting Groups: If temperature reduction is not feasible, you will need to protect the carboxylic acid and/or the hydroxyl group. Refer to the Protecting Group Strategies section below.

Issue: I am getting a mixture of products, including one where my acylating agent has attached to the hydroxyl group.

  • Possible Cause: The phenolic hydroxyl group is nucleophilic and can react with electrophilic reagents, such as acylating or alkylating agents.

  • Solution:

    • Protect the Hydroxyl Group: Before introducing the electrophilic reagent, protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether. See the Protecting Group Strategies section for more details.

    • Control Stoichiometry and Addition Rate: In some cases, carefully controlling the stoichiometry of the electrophile and adding it slowly at a low temperature can minimize O-acylation.

Issue: My yield is consistently low, even without obvious signs of decomposition.

  • Possible Cause: Subtle decomposition or side reactions may be occurring. The starting material might also be impure.

  • Solution:

    • Analyze Your Starting Material: Confirm the purity of your this compound using techniques like NMR or LC-MS.

    • Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, solvent, and catalyst to find the optimal conditions for your specific transformation.

    • Employ Protecting Groups: Even if decomposition is not obvious, using protecting groups can often improve yields by preventing minor side reactions.

Protecting Group Strategies

Protecting groups are essential tools to prevent the decomposition and unwanted side reactions of this compound. The choice of protecting group depends on the specific reaction conditions you plan to use.

Protecting the Carboxylic Acid Group

The most common strategy is to convert the carboxylic acid to an ester.

Protecting GroupExample Reagent(s)Deprotection ConditionNotes
Methyl Ester Methanol, H₂SO₄ (cat.)Acid or base hydrolysisA simple and common protecting group.
Benzyl Ester Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Useful when acid or base-labile groups are present elsewhere in the molecule.
t-Butyl Ester Isobutylene, H₂SO₄ (cat.)Mild acid (e.g., TFA)Stable to base and nucleophiles.
Protecting the Hydroxyl Group

The phenolic hydroxyl group can be protected as an ether or an ester.

Protecting GroupExample Reagent(s)Deprotection ConditionNotes
Methyl Ether Dimethyl sulfate, baseStrong acid (e.g., BBr₃)Very stable, but requires harsh deprotection.
Benzyl Ether Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Common and removed under neutral conditions.
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Mildly removed, but may not be stable to strongly acidic or basic conditions.

Experimental Protocols

Protocol 1: Methyl Ester Protection of the Carboxylic Acid

This protocol describes a standard Fischer esterification.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol (10-20 eq.).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid (caution: CO₂ evolution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-hydroxy-5-(trifluoromethoxy)benzoate. Purify by column chromatography on silica gel if necessary.

Protocol 2: Benzyl Ether Protection of the Hydroxyl Group

This protocol describes a typical Williamson ether synthesis.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq.) and a catalytic amount of sodium iodide.

  • Reaction: Heat the mixture to 50-60°C and stir until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

DecompositionPathway 2-hydroxy-5-(trifluoromethoxy)benzoic_acid This compound Decarboxylation Decarboxylation 2-hydroxy-5-(trifluoromethoxy)benzoic_acid->Decarboxylation Decomposes via Heat_Catalyst Heat / Catalyst Heat_Catalyst->Decarboxylation Phenolic_Byproduct 4-(trifluoromethoxy)phenol Decarboxylation->Phenolic_Byproduct CO2 CO2 Decarboxylation->CO2

Caption: Primary decomposition pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with this compound Protection Protect Hydroxyl and/or Carboxylic Acid Group (if necessary) Start->Protection Reaction_Step Perform Desired Chemical Transformation Protection->Reaction_Step Deprotection Deprotection Step (if necessary) Reaction_Step->Deprotection Purification Purify Final Product Deprotection->Purification End End Purification->End

Caption: General experimental workflow for reactions involving the target compound.

TroubleshootingFlowchart Start Decomposition or Low Yield Observed? Check_Temp Is Reaction Temperature > 150°C? Start->Check_Temp Yes Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Reagents Are Strong Acids/Bases or Reactive Electrophiles Used? Check_Temp->Check_Reagents No End Problem Solved Lower_Temp->End Use_Milder Use Milder Reagents Check_Reagents->Use_Milder Yes Protect Use Protecting Groups Check_Reagents->Protect If Milder Reagents Not an Option Use_Milder->End Protect->End

Caption: Troubleshooting flowchart for decomposition issues.

References

Technical Support Center: Scale-up Synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for the scale-up production of this compound?

A1: The most industrially feasible and commonly referenced route for the synthesis of this compound involves a three-step process starting from trifluoromethoxybenzene. This pathway offers a balance of starting material availability, reaction robustness, and scalability. The key stages are:

  • Nitration and Reduction: Nitration of trifluoromethoxybenzene followed by reduction of the resulting nitro group to form 4-(trifluoromethoxy)aniline.

  • Diazotization and Hydrolysis: Conversion of 4-(trifluoromethoxy)aniline to a diazonium salt, which is then hydrolyzed to 4-(trifluoromethoxy)phenol.

  • Kolbe-Schmitt Carboxylation: Carboxylation of 4-(trifluoromethoxy)phenol under pressure with carbon dioxide to yield the final product, this compound.

Q2: What are the critical safety considerations when handling the intermediates and the final product?

A2: Safety is paramount throughout this synthesis. Key considerations include:

  • 4-(Trifluoromethoxy)aniline: This intermediate is harmful if swallowed and can cause skin and eye irritation.[1] Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

  • 4-(Trifluoromethoxy)phenol: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Work in a chemical fume hood and wear suitable PPE. The material can be sensitive to air, light, and moisture, so proper storage is crucial.[3]

  • This compound: This final product causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory PPE should be worn, and handling should be performed in a well-ventilated area.[4]

  • Kolbe-Schmitt Reaction: This reaction is conducted at high pressure and elevated temperature, posing a significant risk of explosion if not properly controlled. Use of a high-pressure autoclave with appropriate safety reliefs is mandatory.

Q3: What are the major challenges in scaling up the Kolbe-Schmitt reaction for this synthesis?

A3: The primary challenges in scaling up the Kolbe-Schmitt carboxylation of 4-(trifluoromethoxy)phenol include:

  • Heat and Mass Transfer: The reaction is typically heterogeneous (solid-gas) and requires efficient mixing and heat transfer to ensure uniform reaction and prevent localized overheating.[5]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can significantly reduce the yield.[6] Ensuring all reactants, solvents, and the reactor are thoroughly dry is critical.

  • Pressure Control: Maintaining high carbon dioxide pressure is essential for driving the carboxylation.[7] Any leaks in the system will lead to lower yields.

  • Regioselectivity: While the Kolbe-Schmitt reaction generally favors ortho-carboxylation with sodium phenoxide, the formation of the para-isomer (4-hydroxy-3-(trifluoromethoxy)benzoic acid) is a potential side reaction.[8]

Troubleshooting Guide

Issue 1: Low Yield in the Kolbe-Schmitt Carboxylation Step

Potential Cause Troubleshooting Action
Presence of Moisture Ensure the sodium salt of 4-(trifluoromethoxy)phenol is completely anhydrous before charging it to the reactor. Dry all solvents and purge the reactor with an inert gas (e.g., nitrogen) before introducing reactants.
Insufficient CO₂ Pressure Check the high-pressure reactor for leaks. Ensure a consistent and high pressure of carbon dioxide (typically 80-100 atm) is maintained throughout the reaction.
Poor Mass Transfer Optimize the stirring rate to ensure efficient mixing of the solid phenoxide with the gaseous carbon dioxide. Consider using a solvent in which the phenoxide has some solubility to improve contact.
Suboptimal Reaction Temperature The temperature is a critical parameter. For many Kolbe-Schmitt reactions, a temperature range of 125-150°C is optimal.[7][9] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures may favor the formation of the undesired para-isomer or lead to decomposition.
Incomplete Formation of the Phenoxide Ensure that the reaction between 4-(trifluoromethoxy)phenol and the base (e.g., sodium hydroxide) goes to completion to form the sodium phenoxide salt.

Issue 2: Formation of Impurities and By-products

Potential Cause Troubleshooting Action
Formation of the para-Isomer The choice of alkali metal cation can influence regioselectivity. Sodium salts generally favor ortho-carboxylation.[8] Ensure the use of sodium hydroxide for the formation of the phenoxide. Higher reaction temperatures can also promote the formation of the thermodynamically more stable para-isomer.
Unreacted 4-(trifluoromethoxy)phenol Increase the reaction time or temperature (within the optimal range) to drive the reaction to completion. Ensure adequate CO₂ pressure is maintained.
Thermal Decomposition Avoid localized overheating by ensuring efficient stirring and temperature control. The trifluoromethoxy group is generally stable, but prolonged exposure to very high temperatures could lead to degradation.

Data Presentation

Table 1: Representative Scale-up Parameters for the Synthesis of 4-(trifluoromethoxy)aniline

ParameterLab Scale (Illustrative)Pilot Scale (Illustrative)
Starting Material1-nitro-4-(trifluoromethoxy)benzene1-nitro-4-(trifluoromethoxy)benzene
Reactant 1Iron powderIron powder
Reactant 2Hydrochloric acidHydrochloric acid
SolventMethanolMethanol
Temperature60-65°C60-65°C
Reaction Time3-5 hours4-6 hours
Yield~90%85-90%

Table 2: Representative Scale-up Parameters for the Synthesis of 4-(trifluoromethoxy)phenol

ParameterLab Scale (Illustrative)Pilot Scale (Illustrative)
Starting Material4-(trifluoromethoxy)aniline4-(trifluoromethoxy)aniline
Reactant 1Sodium nitriteSodium nitrite
Reactant 2Sulfuric acidSulfuric acid
Temperature (Diazotization)0-5°C0-5°C
Temperature (Hydrolysis)100-110°C100-110°C
Reaction Time2-3 hours3-4 hours
Yield70-80%65-75%

Table 3: Representative Scale-up Parameters for the Kolbe-Schmitt Carboxylation

ParameterLab Scale (Illustrative)Pilot Scale (Illustrative)
Starting Material4-(trifluoromethoxy)phenol4-(trifluoromethoxy)phenol
BaseSodium HydroxideSodium Hydroxide
ReactantCarbon DioxideCarbon Dioxide
Pressure80-100 atm80-100 atm
Temperature125-140°C125-140°C
Reaction Time6-8 hours8-10 hours
Yield60-70%55-65%

Experimental Protocols

Protocol 1: Scale-up Synthesis of 4-(trifluoromethoxy)aniline

  • Reaction Setup: Charge a suitable glass-lined reactor with methanol. Add iron powder with stirring.

  • Addition of Reactants: Slowly add concentrated hydrochloric acid to the stirred suspension at a controlled rate to maintain the temperature below 30°C. Heat the mixture to 60-65°C.

  • Nitrobezene Addition: Add 1-nitro-4-(trifluoromethoxy)benzene dropwise to the reaction mixture, maintaining the temperature at 60-65°C. The addition should be controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the iron salts. Wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Adjust the pH of the residue to 9-10 with an aqueous base. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 4-(trifluoromethoxy)aniline.

Protocol 2: Scale-up Synthesis of 4-(trifluoromethoxy)phenol

  • Diazotization: In a separate reactor, prepare a solution of 4-(trifluoromethoxy)aniline in aqueous sulfuric acid. Cool the solution to 0-5°C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for an additional 30 minutes.

  • Hydrolysis: In the main reactor, bring a quantity of aqueous sulfuric acid to a boil (approximately 110°C).

  • Addition of Diazonium Salt: Carefully add the cold diazonium salt solution to the boiling sulfuric acid. Control the addition rate to manage the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, continue to heat the mixture for an additional 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture. The product may separate as an oil. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Protocol 3: Scale-up Synthesis of this compound (Kolbe-Schmitt Reaction)

  • Formation of Sodium Phenoxide: In a high-pressure autoclave, charge 4-(trifluoromethoxy)phenol and a stoichiometric amount of sodium hydroxide. Heat the mixture under vacuum to remove all traces of water, resulting in the dry sodium 4-(trifluoromethoxy)phenoxide.

  • Carboxylation: Seal the autoclave and pressurize with dry carbon dioxide to 80-100 atm. Heat the reactor to 125-140°C with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature and pressure for 8-10 hours. The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing by HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon dioxide.

  • Isolation and Purification: Dissolve the solid reaction mass in hot water. Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 2-3 to precipitate the crude product. Filter the solid, wash with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-(trifluoromethoxy)aniline cluster_step2 Step 2: Synthesis of 4-(trifluoromethoxy)phenol cluster_step3 Step 3: Synthesis of Final Product start1 1-Nitro-4-(trifluoromethoxy)benzene reagents1 Fe, HCl, MeOH start1->reagents1 product1 4-(trifluoromethoxy)aniline reagents1->product1 reagents2 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂SO₄, 110°C product1->reagents2 product2 4-(trifluoromethoxy)phenol reagents2->product2 reagents3 1. NaOH 2. CO₂, High Pressure, Heat product2->reagents3 product3 This compound reagents3->product3

Caption: Overall synthetic workflow for this compound.

troubleshooting_kolbe_schmitt issue Low Yield in Kolbe-Schmitt Reaction cause1 Presence of Moisture issue->cause1 cause2 Insufficient CO₂ Pressure issue->cause2 cause3 Poor Mass Transfer issue->cause3 cause4 Suboptimal Temperature issue->cause4 solution1 Ensure anhydrous conditions cause1->solution1 solution2 Check for leaks, maintain high pressure cause2->solution2 solution3 Optimize stirring cause3->solution3 solution4 Control temperature (125-140°C) cause4->solution4

Caption: Troubleshooting logic for low yield in the Kolbe-Schmitt reaction.

References

Technical Support Center: Managing Chemoselectivity in Reactions with 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The presence of both a phenolic hydroxyl and a carboxylic acid group on the same aromatic ring presents unique challenges in controlling reaction selectivity. This guide offers strategies and detailed protocols to achieve the desired chemical transformations.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving chemoselectivity with this compound?

The primary challenge arises from the presence of two nucleophilic functional groups: a moderately acidic phenolic hydroxyl group and a carboxylic acid. The trifluoromethoxy group at the 5-position is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl compared to phenol itself. Additionally, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can influence the reactivity of both.[1] Consequently, many reagents can react with both sites, leading to mixtures of products.

Q2: How can I selectively react at the carboxylic acid group without affecting the phenolic hydroxyl group?

To selectively target the carboxylic acid, you can either:

  • Choose reaction conditions that favor reaction at the more nucleophilic carboxylate: This is often difficult as the phenoxide is also nucleophilic.

  • Protect the phenolic hydroxyl group: This is the most common and reliable strategy. By temporarily masking the hydroxyl group with a suitable protecting group, you can perform reactions on the carboxylic acid and then deprotect the phenol.

Q3: What are the best methods for selective esterification of the carboxylic acid?

Selective esterification can be achieved under acidic conditions (Fischer esterification) or by using coupling agents.

  • Fischer Esterification: While seemingly straightforward, this method can sometimes lead to side reactions if not carefully controlled, especially at high temperatures.

  • Coupling Agents: Using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) allows for milder reaction conditions, which can improve selectivity. For enhanced selectivity with diols, the use of additives like Oxyma in a mixed aqueous-organic solvent system has been shown to be effective for primary alcohols and could be adapted.[2]

  • Protection-Esterification-Deprotection: Protecting the phenol, esterifying the carboxylic acid, and then deprotecting the phenol is the most robust method for achieving high selectivity.

Q4: How can I achieve selective amidation of the carboxylic acid?

Similar to esterification, selective amidation is best achieved by:

  • Using peptide coupling agents: Reagents such as HATU, HBTU, or BOP are highly efficient for amide bond formation under mild conditions, minimizing reactions with the unprotected phenol.

  • Protecting the phenolic hydroxyl group: This strategy ensures that the amine reacts exclusively with the activated carboxylic acid.

Q5: What are suitable protecting groups for the phenolic hydroxyl group?

The choice of protecting group is critical and depends on the subsequent reaction conditions. Ideal protecting groups should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of the desired reaction at the carboxylic acid.

  • Easy to remove in high yield without affecting other functional groups.

Common protecting groups for phenols include:

  • Ethers: Methyl, benzyl (Bn), or silyl ethers (e.g., TBDMS, TIPS).[3]

  • Esters: Acetate or pivaloate.

  • Carbonates: Boc or Cbz.

Q6: What is an orthogonal protecting group strategy and why is it useful?

An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different conditions without affecting each other.[3] For example, you could protect the phenol with a TBDMS group (removed by fluoride) and the carboxylic acid as a benzyl ester (removed by hydrogenolysis). This allows for the selective deprotection and subsequent reaction at either site independently.

Experimental Protocols & Data

Protocol 1: Selective Protection of the Phenolic Hydroxyl Group as a Silyl Ether

This protocol describes the protection of the phenolic hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equivalent
This compound1.0
Imidazole2.5
tert-Butyldimethylsilyl chloride (TBDMSCl)1.2
N,N-Dimethylformamide (DMF)-
Protocol 2: Selective Esterification of the Carboxylic Acid (with Protected Phenol)

This protocol outlines the esterification of the carboxylic acid of TBDMS-protected this compound.

Methodology:

  • Dissolve the TBDMS-protected starting material (1.0 eq) in dichloromethane (DCM).

  • Add the desired alcohol (e.g., ethanol, 1.5 eq).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The silyl protecting group can then be removed using tetrabutylammonium fluoride (TBAF) in THF.

ReagentMolar Equivalent
TBDMS-protected acid1.0
Alcohol (e.g., Ethanol)1.5
4-Dimethylaminopyridine (DMAP)0.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)1.2
Dichloromethane (DCM)-
Protocol 3: Selective Amidation of the Carboxylic Acid (with Protected Phenol)

This protocol details the formation of an amide from the TBDMS-protected carboxylic acid.

Methodology:

  • Dissolve the TBDMS-protected starting material (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Deprotect the phenolic hydroxyl group using TBAF in THF.

ReagentMolar Equivalent
TBDMS-protected acid1.0
HATU1.2
N,N-Diisopropylethylamine (DIPEA)3.0
Amine1.1
N,N-Dimethylformamide (DMF)-

Quantitative Data for Selective Reactions on Substituted Salicylic Acids

Note: The following data is for reactions on analogous substituted salicylic acids and serves as a representative guide for expected yields and selectivity.

ReactionSubstrateReagents and ConditionsYield (%)Selectivity (Product Ratio)
Selective Esterification (Phenol)Salicylic AcidPhB(OH)₂, Toluene, reflux>95O-acylation selective
Selective Esterification (Carboxyl)Salicylic AcidSOCl₂, MeOH, reflux90-95Carboxyl selective
Selective Amidation (Carboxyl)5-Nitrosalicylic acidBoc-L-Phe-OH, EDCI, HOBt, NMM, DMF85Carboxyl selective
Selective O-Alkylation (Phenol)Methyl SalicylateAlkyl halide, K₂CO₃, Acetone, reflux80-95Phenol selective

Visualizations

Chemoselectivity_Workflow cluster_strategy Reaction Strategy cluster_direct Direct Reaction Options cluster_protection Protection Workflow start This compound direct_reaction Direct Reaction on Unprotected Molecule start->direct_reaction Attempt protection_strategy Protecting Group Strategy start->protection_strategy Recommended target Desired Product selective_ester Selective Esterification direct_reaction->selective_ester selective_amide Selective Amidation direct_reaction->selective_amide protect_phenol Protect Phenolic -OH protection_strategy->protect_phenol selective_ester->target High Selectivity? selective_amide->target High Selectivity? react_cooh React at -COOH protect_phenol->react_cooh deprotect Deprotect Phenol react_cooh->deprotect deprotect->target Protecting_Group_Decision cluster_conditions Subsequent Reaction Conditions cluster_pg Suitable Protecting Groups start Need to Protect Phenol? acidic Acidic start->acidic Yes basic Basic start->basic nucleophilic Nucleophilic start->nucleophilic reductive Reductive (e.g., H2/Pd) start->reductive silyl Silyl Ethers (TBDMS, TIPS) (Acid/Base labile, F- labile) acidic->silyl Consider benzyl Benzyl Ether (Bn) (Stable to acid/base, removed by H2/Pd) acidic->benzyl Good Choice basic->benzyl Good Choice boc Boc Carbonate (Acid labile) basic->boc Good Choice nucleophilic->silyl Good Choice nucleophilic->benzyl Good Choice reductive->silyl Good Choice acetyl Acetyl (Ac) (Base labile) reductive->acetyl Good Choice reductive->boc Good Choice Orthogonal_Strategy start This compound protect_both Protect both -OH and -COOH (-OH as TBDMS, -COOH as Benzyl Ester) start->protect_both deprotect_cooh Selective Deprotection of -COOH (H2, Pd/C) protect_both->deprotect_cooh Path 1 deprotect_oh Selective Deprotection of -OH (TBAF) protect_both->deprotect_oh Path 2 react_cooh React at free -COOH deprotect_cooh->react_cooh react_cooh->deprotect_oh final_deprotection Final Deprotection react_oh React at free -OH deprotect_oh->react_oh react_oh->deprotect_cooh

References

Validation & Comparative

Comparative Efficacy of 2-Hydroxybenzoic Acid Derivatives and Other SIRT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of these 2-hydroxybenzoic acid derivatives against other classes of SIRT5 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of SIRT5 Inhibitor Efficacy

The inhibitory potency of various compounds against SIRT5 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the reported efficacy of several SIRT5 inhibitors, including a representative from the 2-hydroxybenzoic acid derivative class.

Inhibitor ClassSpecific CompoundSIRT5 IC50 (µM)SIRT5 Ki (µM)Selectivity Notes
2-Hydroxybenzoic Acid Derivatives Compound 1126.4 ± 0.8[2]-High selectivity over SIRT1, SIRT2, and SIRT3 (no inhibition observed at 400 µM).[2]
Compound 43~2.6 (10-fold more potent than Cmpd 11)[1][2]-Selective over SIRT1, SIRT2, and SIRT3.[2]
Polysulfonated Naphthylureas Suramin22 - 25[4][5][6]-Non-selective, also inhibits SIRT1, SIRT2, and SIRT3.[5]
Thiobarbiturates Thiobarbiturate Derivative 22.3 ± 0.2[7]-Selective over SIRT3.[7]
Thiobarbiturate Derivative 13.6 ± 0.2[7]-Selective over SIRT3.[7]
Indoles GW5074Potent inhibitor of desuccinylation activity[8][9]-Also inhibits other kinases and shows substrate-specific effects.[10]
Peptide-Based Inhibitors H3K9TSu (Thiosuccinyl Peptide)5[5]-Highly selective for SIRT5 over SIRT1, SIRT2, and SIRT3.[5]
DK1-040.34[4]-No inhibition of SIRT1-3, 6 at 83.3 µM.[4]
Compound 390.0154 (15.4 nM)[4]-A very potent peptide-based inhibitor.[4]
Thiourea Derivatives JH-I5-20.89[4]-Potent SIRT5 inhibition.[4]
Compound 260.45[4]-Potent SIRT5 inhibition.[4]
Natural Compounds Nicotinamide150[5]-Non-selective sirtuin inhibitor.[5]

Experimental Protocols

The determination of SIRT5 inhibitory activity and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays frequently cited in the literature.

Trypsin-Coupled Fluorescence-Based Enzymatic Assay

This assay is a common method for measuring the enzymatic activity of sirtuins and the inhibitory effects of compounds.

Principle: This assay quantifies the deacylation activity of SIRT5 on a fluorogenic substrate. The SIRT5-mediated removal of an acyl group from a peptide substrate makes it susceptible to cleavage by trypsin, which releases a fluorescent molecule. The increase in fluorescence is proportional to the enzymatic activity.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorescent reporter and a quencher)

  • NAD+

  • Trypsin

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of a 384-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+.

  • Add the test compounds to the respective wells. A control with DMSO is run in parallel.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the SIRT5 reaction and initiate the trypsin digestion by adding a solution of trypsin.

  • Incubate the plate for an additional period (e.g., 20 minutes) at 37°C to allow for the cleavage of the deacylated substrate.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 460 nm emission).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Materials:

  • Recombinant human SIRT5 enzyme

  • SYPRO Orange dye (or similar fluorescent dye)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Prepare a master mix containing the SIRT5 enzyme and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add the test compounds at various concentrations to the wells. A DMSO control is included.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring the fluorescence.

  • The melting temperature (Tm) is determined from the inflection point of the melting curve.

  • A positive shift in the Tm in the presence of a compound compared to the DMSO control indicates direct binding.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the SIRT5 signaling pathway and a typical workflow for inhibitor screening.

SIRT5_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Fasting, Exercise) NAD_plus NAD+ Metabolic_Stress->NAD_plus increases SIRT5 SIRT5 NAD_plus->SIRT5 activates Acylated_Proteins Acylated Proteins (Succinylated, Malonylated, Glutarylated) SIRT5->Acylated_Proteins deacylates Acyl_CoA Acyl-CoA (Succinyl-CoA, Malonyl-CoA, Glutaryl-CoA) Mitochondrial_Proteins Mitochondrial Proteins Acyl_CoA->Mitochondrial_Proteins acylates Mitochondrial_Proteins->Acylated_Proteins Deacylated_Proteins Deacylated Proteins Acylated_Proteins->Deacylated_Proteins Metabolic_Pathways Metabolic Pathways (Urea Cycle, Fatty Acid Oxidation, Glycolysis, TCA Cycle) Deacylated_Proteins->Metabolic_Pathways modulates Inhibitors SIRT5 Inhibitors (e.g., 2-Hydroxybenzoic Acid Derivatives) Inhibitors->SIRT5 inhibit Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., HTS Fluorescence Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Assay Selectivity Profiling (against other Sirtuins) Confirmed_Hits->Selectivity_Assay Selective_Inhibitors Selective SIRT5 Inhibitors Selectivity_Assay->Selective_Inhibitors Mechanism_of_Action Mechanism of Action Studies (e.g., TSA, Kinetics) Selective_Inhibitors->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

References

A Tale of Two Fluorines: Trifluoromethoxy vs. Trifluoromethyl in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the most frequently employed moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While structurally similar, these two groups impart distinct and often complementary characteristics to a molecule. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation pharmaceuticals.

Physicochemical Properties: A Quantitative Comparison

The subtle difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups leads to significant variations in their physicochemical profiles. These differences can be leveraged to fine-tune a drug candidate's properties for optimal efficacy and safety.

PropertyTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Impact on Drug Design
Lipophilicity (Hansch π) +1.04[1][2]+0.88[1][2][3]Both groups increase lipophilicity, enhancing membrane permeability and cell uptake. The -OCF3 group provides a greater lipophilic contribution.[1][3][4]
Electronic Effect Strong electron-withdrawing[5]Strong electron-withdrawing[1][6]Modulates the pKa of nearby functional groups, influencing ionization state and receptor interactions. The -OCF3 group's effect is influenced by its orthogonal orientation to the aromatic ring.[2][5]
Metabolic Stability High; blocks O-demethylation[7][8]High; blocks oxidation of methyl groups[1][3][9]The robust C-F bonds in both groups confer significant resistance to metabolic degradation, increasing the drug's half-life.[1][3][4]
Hydrogen Bond Acceptance WeakNoneThe oxygen in the -OCF3 group is a very weak hydrogen bond acceptor due to the strong electron-withdrawing effect of the CF3 group.[1]
Steric Profile Bulkier than -CF3Less bulky than -OCF3Can influence binding affinity and selectivity by occupying different regions of a target's binding pocket.[1][3]

Delving Deeper: Experimental Insights

The true impact of these functional groups is best understood through direct experimental comparison. Below are representative protocols for assessing key drug-like properties.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a compound containing a trifluoromethoxy or trifluoromethyl group in a liver microsome model.[10][11][12]

Materials:

  • Test compounds (OCF3- and CF3-analogues)

  • Liver microsomes (human, rat, or other species)[10][13]

  • NADPH regenerating system (cofactor for CYP450 enzymes)[10][13]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system[10][12]

Procedure:

  • Prepare a stock solution of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[9]

  • Plot the natural logarithm of the percentage of remaining parent compound against time to determine the degradation rate constant and calculate the in vitro half-life (t½).[9]

Experimental Protocol: Lipophilicity Determination (logP) by RP-HPLC

Objective: To experimentally determine the lipophilicity (logP) of compounds containing trifluoromethoxy and trifluoromethyl groups using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15]

Materials:

  • Test compounds (OCF3- and CF3-analogues)

  • A set of standard compounds with known logP values

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water

  • UV detector

Procedure:

  • Prepare stock solutions of the test compounds and standard compounds in a suitable solvent.

  • Perform isocratic HPLC runs for each standard compound using different mobile phase compositions (e.g., varying percentages of acetonitrile in water).

  • Measure the retention time (t_R_) for each standard compound at each mobile phase composition.

  • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

  • Extrapolate the capacity factor to 100% aqueous mobile phase (log k'w) by plotting log k' against the percentage of organic modifier and extrapolating to 0%.

  • Generate a calibration curve by plotting the known logP values of the standard compounds against their determined log k'w values.

  • Run the test compounds under the same set of HPLC conditions to determine their log k'w values.

  • Use the calibration curve to determine the experimental logP values for the test compounds.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G Comparative Properties of -OCF3 and -CF3 Groups cluster_properties Physicochemical Properties cluster_impact Impact on Drug Design Lipophilicity Lipophilicity (π) -OCF3: +1.04 -CF3: +0.88 Membrane_Permeability Membrane Permeability Lipophilicity->Membrane_Permeability Metabolic_Stability Metabolic Stability -OCF3: High -CF3: High Drug_Half_Life Increased Half-Life Metabolic_Stability->Drug_Half_Life Electronic_Effect Electronic Effect Strongly Electron-Withdrawing Receptor_Binding Modulated Receptor Binding Electronic_Effect->Receptor_Binding

Caption: Key property comparisons and their impact on drug design.

G Metabolic Blocking Strategies cluster_methoxy Methoxy Group Metabolism cluster_trifluoromethoxy Trifluoromethoxy Group Stability cluster_methyl Methyl Group Metabolism cluster_trifluoromethyl Trifluoromethyl Group Stability Drug_OCH3 Drug-OCH3 CYP450_1 CYP450 Enzymes Drug_OCH3->CYP450_1 O-demethylation Metabolite_OH Drug-OH + Formaldehyde CYP450_1->Metabolite_OH Drug_OCF3 Drug-OCF3 CYP450_2 CYP450 Enzymes Drug_OCF3->CYP450_2 No_Metabolism Metabolically Stable CYP450_2->No_Metabolism Blocked Drug_CH3 Drug-CH3 CYP450_3 CYP450 Enzymes Drug_CH3->CYP450_3 Oxidation Metabolite_CH2OH Drug-CH2OH CYP450_3->Metabolite_CH2OH Drug_CF3 Drug-CF3 CYP450_4 CYP450 Enzymes Drug_CF3->CYP450_4 No_Metabolism2 Metabolically Stable CYP450_4->No_Metabolism2 Blocked

References

A Comparative Analysis of the Biological Activities of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on the biological activities of the positional isomers of 2-hydroxy-5-(trifluoromethoxy)benzoic acid are limited in publicly available scientific literature. This guide provides a comparative overview based on the biological activities of structurally related compounds, primarily isomers of hydroxy-trifluoromethyl-benzoic acid, to infer potential activities and guide future research.

Introduction

This compound and its isomers are salicylic acid derivatives that hold significant potential in drug discovery. The incorporation of a trifluoromethoxy (-OCF₃) group can significantly alter the physicochemical and biological properties of the parent molecule, including its lipophilicity, metabolic stability, and target-binding affinity. Understanding the structure-activity relationship (SAR) of these isomers is crucial for the development of novel therapeutic agents. This guide summarizes the available data on the potential anti-inflammatory, cytotoxic, and antimicrobial activities of these compounds and provides detailed experimental protocols for their evaluation.

Data Presentation

Anti-inflammatory Activity

The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Another important target in inflammatory pathways is the transcription factor NF-κB. Available data on related trifluoromethyl-substituted hydroxybenzoic acids suggests potential anti-inflammatory properties.

CompoundTarget/AssayActivity/EndpointResultReference
2-(2-Hydroxypropanamido)-5-(trifluoromethyl)benzoic acid (HFBA) COX EnzymeAnti-inflammatory & AntiplateletSuperior to aspirin with less gastrointestinal toxicity.[1][1]
2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) NF-κB ActivationInhibition of NF-κBPotent inhibitor of NF-κB activation.Not explicitly stated in snippets

Note: The data above is for trifluoromethyl (-CF₃) substituted compounds, which may serve as a surrogate for understanding the potential activity of trifluoromethoxy (-OCF₃) substituted isomers.

Cytotoxic Activity

The cytotoxic potential of these compounds is crucial for assessing their therapeutic window and potential as anticancer agents. The MTT assay is a standard method for evaluating in vitro cytotoxicity.

No direct experimental data on the cytotoxic activity of this compound isomers was found in the provided search results. Evaluation of cytotoxicity is a critical step in the pharmacological profiling of these compounds.

Antimicrobial Activity

The antimicrobial properties of phenolic acids are well-documented. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.

No direct experimental data on the antimicrobial activity of this compound isomers was found in the provided search results. Given the known antimicrobial activity of other hydroxybenzoic acid derivatives, this is a relevant area for future investigation.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitor (e.g., celecoxib, ibuprofen)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control.

  • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measure the rate of oxygen consumption using an oxygen electrode or the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with TNF-α or LPS to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using an MTT assay) and calculate the percentage of inhibition of NF-κB activation.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines (e.g., HEK293).

  • Cell culture medium and supplements.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds and reference antibiotics (e.g., ciprofloxacin, fluconazole).

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well, including a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Mandatory Visualization

G General Inflammatory Signaling Pathway (NF-κB) cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB (p50/p65) IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB IκB->IκB-NF-κB Complex NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκB-NF-κB Complex NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation IκB-NF-κB Complex->NF-κB (p50/p65) IκB Degradation Target Gene Expression Target Gene Expression NF-κB (p50/p65)_n->Target Gene Expression Induces Transcription Inflammatory Response Inflammatory Response Target Gene Expression->Inflammatory Response

Caption: General NF-κB signaling pathway in inflammation.

Caption: Workflow for screening biological activity.

References

Uncharted Territory: The Anti-Inflammatory Potential of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives Remains Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, no publicly available studies, quantitative data, or detailed experimental protocols on the anti-inflammatory activity of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives have been identified. This indicates that the evaluation of this specific class of compounds as potential anti-inflammatory agents is a novel area of research that is yet to be documented in published literature.

While the core structure of this compound, a salicylic acid derivative, suggests a potential for anti-inflammatory effects, likely through the inhibition of the cyclooxygenase (COX) enzymes, this remains a theoretical postulation without direct experimental evidence. The trifluoromethoxy substitution at the 5-position of the benzoic acid ring is a unique chemical feature that distinguishes it from more extensively studied halogenated salicylates.

For the purpose of providing a comparative framework for future research in this area, this guide will outline the established methodologies and signaling pathways relevant to the validation of novel anti-inflammatory agents, drawing parallels from studies on structurally related benzoic acid derivatives.

Comparative Landscape: Insights from Related Benzoic Acid Derivatives

Research into other halogenated benzoic acid derivatives offers a glimpse into the potential mechanisms and activities that derivatives of this compound might exhibit. For instance, a related compound, 2-hydroxy-4-(trifluoromethyl)benzoic acid, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Triflusal, has been shown to inhibit the expression of cyclooxygenase-2 (COX-2)[1]. Another compound, a 3-hydroxy-5-trifluoromethyl-benzo(b)thiophene-2-carboxamide derivative, has demonstrated dual inhibition of both cyclooxygenase and 5-lipoxygenase, highlighting the potential for multi-target anti-inflammatory activity[2].

When new derivatives of this compound are synthesized and evaluated, their performance would be benchmarked against established NSAIDs. A common comparator in preclinical studies is Indomethacin, a potent COX inhibitor. The table below, adapted from research on other benzoic acid derivatives, illustrates how such comparative data is typically presented[3].

Compound/AlternativeDose (mg/kg)In Vivo Model% Inhibition of Edema
Hypothetical Derivative 1 TBDCarrageenan-induced paw edemaTBD
Hypothetical Derivative 2 TBDCarrageenan-induced paw edemaTBD
Indomethacin (Standard)10Carrageenan-induced paw edema~50-60%
Vehicle Control-Carrageenan-induced paw edema0%
TBD: To be determined by future studies.

Foundational Experimental Protocols

The validation of a novel anti-inflammatory agent involves a cascade of in vitro and in vivo experiments. The following protocols are standard in the field and would be essential for characterizing the activity of this compound derivatives.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to determining the mechanism of action of potential NSAIDs.

Objective: To measure the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The enzymatic reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2).

  • The peroxidase activity of COX is then used to convert PGH2 to a chromogenic product, which can be measured spectrophotometrically.

  • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.

Methodology:

  • Rodents (typically rats or mice) are divided into control, standard (e.g., Indomethacin), and test groups.

  • The test compound or standard drug is administered orally or intraperitoneally.

  • After a set period (e.g., 60 minutes), a localized inflammation is induced by injecting a solution of carrageenan into the sub-plantar tissue of the hind paw.

  • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to the control group.

The Anticipated Signaling Pathway: Cyclooxygenase Inhibition

The primary mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory response. Should this compound derivatives prove to be active, it is highly probable that they will modulate this pathway.

COX_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX_Enzymes Cyclooxygenase Enzymes (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes is converted by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins to produce Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Test_Compound 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives (Hypothesized) Test_Compound->COX_Enzymes inhibit (Hypothesized)

Caption: Hypothesized mechanism of action via the cyclooxygenase pathway.

Experimental Workflow for Validation

The logical progression from initial screening to preclinical evaluation of a novel anti-inflammatory compound is a critical process in drug discovery.

Experimental_Workflow Synthesis Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification (Potency & Selectivity) In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) Lead_Identification->In_Vivo_Testing Toxicology Preliminary Toxicology & Safety Assessment In_Vivo_Testing->Toxicology Preclinical_Candidate Preclinical Candidate Selection Toxicology->Preclinical_Candidate

Caption: Standard workflow for validating novel anti-inflammatory compounds.

References

A Comparative Analysis of Trifluoromethoxybenzoic Acid and Its Analogs in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group is of significant interest due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of trifluoromethoxybenzoic acid and its structural analogs, focusing on their performance in enzymatic assays. The information presented herein is intended to support researchers in drug discovery and development by providing objective experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Data Presentation: Comparative Inhibitory Activity

While direct comparative data for trifluoromethoxybenzoic acid is limited in publicly available literature, valuable insights can be drawn from its close structural analog, 2-hydroxy-4-trifluoromethylbenzoic acid, a metabolite of the anti-inflammatory drug Triflusal. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, in comparison to the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin.

CompoundTarget EnzymeIC50 (mM)
2-hydroxy-4-trifluoromethylbenzoic acidCOX-20.39[1]
Aspirin (2-acetoxybenzoic acid)COX-20.18[1]
TriflusalCOX-20.16[1]
Sodium SalicylateCOX-2>10[1]

Note: The data for 2-hydroxy-4-trifluoromethylbenzoic acid is presented as a surrogate for trifluoromethoxybenzoic acid due to the limited availability of direct comparative enzymatic assay data for the latter.

Experimental Protocols

To ensure the reproducibility and standardization of enzymatic assays for evaluating the inhibitory potential of trifluoromethoxybenzoic acid and its analogs, a detailed protocol for a Cyclooxygenase-2 (COX-2) inhibition assay is provided below.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric Method)

This assay quantifies the peroxidase activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic acid (substrate)

  • Test compounds (e.g., 4-trifluoromethoxybenzoic acid, dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.

  • Assay Reaction Setup: In each well of the 96-well plate, add the following components in the specified order:

    • COX Assay Buffer

    • Heme

    • Fluorometric Probe

    • COX-2 enzyme

    • Test compound at various concentrations or vehicle control (for determining 100% enzyme activity).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The anti-inflammatory effects of certain benzoic acid derivatives, including the trifluoromethyl analog of trifluoromethoxybenzoic acid, have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the expression of pro-inflammatory genes, including COX-2. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway and the potential point of inhibition by trifluoromethyl/trifluoromethoxybenzoic acid derivatives.

experimental_workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep serial_dilution Serial Dilution of Inhibitor reagent_prep->serial_dilution assay_setup Assay Setup in 96-Well Plate (Enzyme + Buffer + Inhibitor) serial_dilution->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation data_acquisition Kinetic Measurement (e.g., Absorbance, Fluorescence) reaction_initiation->data_acquisition data_analysis Data Analysis (Calculate % Inhibition) data_acquisition->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

References

Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-hydroxy-5-(trifluoromethoxy)benzoic acid analogs, focusing on their potential as anti-inflammatory agents. While comprehensive SAR studies on a series of this compound analogs are limited in publicly available literature, this document synthesizes information from closely related compounds, particularly trifluoromethylated analogs, to infer potential biological activities, key structural requirements, and experimental methodologies for their evaluation.

Introduction

This compound is a fluorinated derivative of salicylic acid. Salicylic acid and its analogs are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a trifluoromethoxy (-OCF3) group at the 5-position is expected to enhance properties such as metabolic stability and membrane permeability due to its high lipophilicity and electron-withdrawing nature. These characteristics make this scaffold a promising starting point for the development of novel therapeutic agents.

Based on the biological activities of the closely related 2-hydroxy-5-(trifluoromethyl)benzoic acid derivatives, the primary target for analogs of this compound is likely the COX enzymes, which are key mediators of inflammation.[1] Additionally, other members of the 2-hydroxybenzoic acid family have shown inhibitory activity against other enzymes, such as Sirtuin 5 (SIRT5), indicating the potential for diverse biological targets.[2]

Core Structure and Key Functional Groups

The fundamental scaffold of the compounds discussed in this guide is 2-hydroxybenzoic acid (salicylic acid). The structure-activity relationship of these analogs is critically dependent on several key features:

  • 2-Hydroxy Group: This group is crucial for the biological activity of many salicylic acid derivatives. It is involved in key interactions with the active site of target enzymes.

  • Carboxylic Acid Group: The carboxylate moiety is essential for binding to the active site of enzymes like COX and SIRT5, often forming critical salt bridges or hydrogen bonds.[2]

  • 5-Trifluoromethoxy Group: This lipophilic and electron-withdrawing group is expected to influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and binding affinity to the target protein.

Comparative Analysis of Analog Activity

Due to the limited direct experimental data for a series of this compound analogs, the following table presents a comparative summary of the inhibitory activities of closely related 2-hydroxybenzoic acid derivatives against SIRT5. This data provides valuable insights into how substitutions on the phenyl ring can modulate biological activity.

Table 1: SIRT5 Inhibitory Activities of 2-Hydroxybenzoic Acid Analogs

Compound IDR1R2R3SIRT5 IC50 (µM)
1 HHH>100
2 HClH45.3 ± 2.1
3 HBrH38.7 ± 1.5
4 HIH29.1 ± 1.2
5 HFH62.5 ± 3.4
6 HCH3H78.2 ± 4.6
7 HOCH3H91.4 ± 5.3
8 ClHH55.1 ± 2.9
9 HHCl68.9 ± 3.7

Data is synthesized from a study on 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors and is intended for illustrative purposes to guide future research on this compound analogs.[2]

Key Inferences for this compound Analogs:

  • Based on the data for halogenated analogs, the presence of an electron-withdrawing group at the 5-position generally enhances inhibitory activity.

  • The high lipophilicity of the trifluoromethoxy group may further improve cell permeability and target engagement compared to smaller halogen substituents.

  • Modifications at other positions on the phenyl ring (R1 and R3) are likely to impact activity and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound analogs.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay is used to determine the potency of compounds in inhibiting COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Test compound dilution or vehicle control (for 100% activity)

    • COX-1 or COX-2 enzyme

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Test) / Slope of Control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the test compound concentration.

In Vitro SIRT5 Inhibition Assay (Fluorogenic)

This assay measures the ability of compounds to inhibit the deacylase activity of SIRT5.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine)

  • NAD+

  • Assay Buffer

  • Developer solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NAD+

    • Fluorogenic SIRT5 substrate

    • Test compound dilution or vehicle control

  • Initiation of Reaction: Add the SIRT5 enzyme to each well to initiate the reaction. Include a "no enzyme" control for background fluorescence.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developer solution to each well and incubate for an additional 15 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition and determine the IC50 value as described for the COX inhibition assay.

Mandatory Visualizations

Signaling Pathway

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever This compound Analog This compound Analog This compound Analog->COX-1 / COX-2

Caption: Simplified signaling pathway of prostaglandin synthesis and inhibition by COX inhibitors.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Primary_Screening Primary Screening (e.g., COX-2 Assay) Structural_Analysis->Primary_Screening Selectivity_Screening Selectivity Screening (e.g., COX-1 Assay) Primary_Screening->Selectivity_Screening Dose_Response Dose-Response & IC50 Determination Selectivity_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis SAR_Analysis->Synthesis Design of New Analogs ADME_Tox In Silico/In Vitro ADME/Tox Profiling SAR_Analysis->ADME_Tox

Caption: General experimental workflow for the discovery and optimization of novel inhibitors.

References

Trifluoromethoxylation: A Key to Unlocking Enhanced Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the metabolic stability of trifluoromethoxylated compounds, supported by experimental data and detailed methodologies.

In the pursuit of developing novel therapeutics, medicinal chemists are constantly seeking strategies to enhance the metabolic stability of drug candidates, a critical factor influencing their pharmacokinetic profile and overall efficacy. One such strategy that has gained significant traction is the incorporation of a trifluoromethoxy (-OCF3) group. This guide provides an objective comparison of the metabolic stability of trifluoromethoxylated compounds against their non-fluorinated or alternatively fluorinated analogs, supported by experimental data and detailed protocols.

The trifluoromethoxy group is increasingly utilized as a bioisostere for the more metabolically labile methoxy (-OCH3) group. The exceptional strength of the carbon-fluorine (C-F) bond renders the -OCF3 moiety highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1][2] This inherent stability can significantly reduce the rate of oxidative metabolism, leading to a longer half-life, decreased clearance, and a more predictable pharmacokinetic profile.[1][3]

Comparative Analysis of Metabolic Stability

The introduction of a trifluoromethoxy group can profoundly impact a compound's metabolic fate. The following tables summarize the expected and observed effects on key metabolic stability parameters when a metabolically susceptible methoxy or methyl group is replaced with a trifluoromethoxy or trifluoromethyl group, respectively.

Table 1: Comparison of Metabolic Stability Parameters for Methoxy vs. Trifluoromethoxy Analogs

ParameterMethoxy (-OCH3) AnalogTrifluoromethoxy (-OCF3) AnalogRationale
In Vitro Half-life (t½) ShorterLongerThe high C-F bond strength in the -OCF3 group prevents O-demethylation, a common and rapid metabolic pathway for methoxy-containing compounds.[4]
Intrinsic Clearance (CLint) HigherLowerReduced metabolic susceptibility of the -OCF3 group leads to a lower rate of clearance by liver microsomes.
Primary Metabolic Pathway O-demethylationOften shifts to other parts of the molecule (e.g., aromatic hydroxylation)Blocking the primary site of metabolism forces enzymatic activity towards less favorable positions.[4]

Table 2: Comparison of Metabolic Stability Parameters for Methyl vs. Trifluoromethyl Analogs

ParameterMethyl (-CH3) AnalogTrifluoromethyl (-CF3) AnalogRationale
In Vitro Half-life (t½) ShorterLongerThe robust C-F bonds in the -CF3 group are resistant to enzymatic oxidation, a common metabolic route for methyl groups.[3]
Intrinsic Clearance (CLint) HigherLowerBlocking a primary site of metabolism significantly reduces the overall rate of clearance.[3]
Number of Metabolites Generally higherSignificantly reducedInhibition of the primary metabolic pathway limits the formation of downstream metabolites.[3]

Experimental Protocols

The assessment of metabolic stability is predominantly conducted through in vitro assays using liver microsomes, which are rich in drug-metabolizing enzymes. The following is a detailed methodology for a typical microsomal stability assay.

In Vitro Microsomal Stability Assay Protocol

1. Objective:

To determine the rate of disappearance of a test compound upon incubation with liver microsomes, thereby providing an in vitro measure of its metabolic stability.

2. Materials and Equipment:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[5]

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of aromatic compounds and the experimental workflow of a microsomal stability assay.

metabolic_pathway cluster_0 CYP450-Mediated Aromatic Hydroxylation cluster_1 Metabolic Blocking by -OCF3 Aromatic_Compound Aromatic Compound (e.g., with -OCH3) Arene_Oxide Arene Oxide Intermediate Aromatic_Compound->Arene_Oxide CYP450 Oxidation Phenol Phenol Metabolite Arene_Oxide->Phenol NIH Shift OCF3_Compound Trifluoromethoxylated Compound Blocked Metabolism Blocked OCF3_Compound->Blocked Resistant to CYP450 Oxidation

Caption: CYP450-mediated metabolism of aromatic compounds and the blocking effect of trifluoromethoxylation.

experimental_workflow cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents (Compound, Microsomes, NADPH) B Pre-incubate Compound and Microsomes (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at Time Points (0, 5, 15, 30, 45, 60 min) C->D E Terminate Reaction (Add Cold Acetonitrile) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of a trifluoromethoxy group is a powerful tool for enhancing the metabolic stability of drug candidates. By blocking common sites of metabolism, particularly O-demethylation, trifluoromethoxylation can lead to a longer half-life and lower intrinsic clearance, contributing to a more favorable pharmacokinetic profile. The in vitro microsomal stability assay provides a robust and reliable method for assessing these improvements early in the drug discovery process. This guide provides researchers with the foundational knowledge and experimental framework to effectively evaluate and leverage the benefits of trifluoromethoxylation in their drug development programs.

References

A Head-to-Head Comparison of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its non-fluorinated analogs, salicylic acid (2-hydroxybenzoic acid) and 2-hydroxy-5-methoxybenzoic acid. The introduction of a trifluoromethoxy group to the salicylic acid scaffold can significantly alter its physicochemical properties and biological activity, offering potential advantages in drug design and development. This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes associated signaling pathways.

Physicochemical Properties

The substitution on the benzene ring at the 5-position influences key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). These parameters, in turn, affect the pharmacokinetic and pharmacodynamic properties of the compounds.

PropertyThis compound2-Hydroxy-5-(trifluoromethyl)benzoic acid (related fluorinated analog)Salicylic Acid (non-fluorinated analog)2-Hydroxy-5-methoxybenzoic Acid (non-fluorinated analog)
Molecular Formula C₈H₅F₃O₄[1]C₈H₅F₃O₃C₇H₆O₃[2]C₈H₈O₄[3]
Molecular Weight 222.12 g/mol 206.12 g/mol 138.12 g/mol [2]168.15 g/mol [3]
Melting Point (°C) 130-132Not available158-161[4]141-143[3]
pKa Not available2.55 (Predicted)[5]~2.97[2]Not available
LogP Not available3.89[6]~2.3[7]Not available
Appearance Not availableWhite crystalline solid[6]Colorless to white crystalline powder[8]Powder[3]
Solubility in water Not availableNot availablePoorly soluble (2 g/L at 20 °C)[4]Not available

Biological Activity

The primary biological activities of salicylic acid and its derivatives include anti-inflammatory, antimicrobial, and cytotoxic effects. The introduction of fluorine-containing substituents is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and cell permeability.

Anti-inflammatory Activity
CompoundTarget/AssayIC₅₀Reference
This compoundCOX-2 InhibitionData not available
Salicylic AcidCOX-2 InhibitionWeak inhibitor[9]
2-Hydroxy-5-methoxybenzoic acidAnti-inflammatoryReduces inflammatory cytokines[10]

dot

Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation IκB-P IκB (P) IκB->IκB-P NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome IκB-P->Proteasome Degradation COX-2_mRNA COX-2 mRNA COX-2_Protein COX-2 Protein COX-2_mRNA->COX-2_Protein Translation Prostaglandins Prostaglandins COX-2_Protein->Prostaglandins Synthesis Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2_Protein DNA DNA NF-κB_n->DNA Gene Transcription Gene Transcription (e.g., COX-2) DNA->Gene Transcription Gene Transcription->COX-2_mRNA Salicylic_Acid_Derivatives Salicylic Acid Derivatives Salicylic_Acid_Derivatives->IKK Inhibition Salicylic_Acid_Derivatives->COX-2_Protein Inhibition

Caption: Simplified NF-κB and COX-2 signaling pathway.

Antimicrobial Activity

Salicylic acid exhibits bacteriostatic properties, inhibiting the growth of bacteria. While comprehensive studies on the antimicrobial effects of this compound are lacking, the lipophilicity imparted by the trifluoromethoxy group could potentially enhance its ability to penetrate bacterial cell membranes.

CompoundOrganismMIC (Minimum Inhibitory Concentration)Reference
This compoundE. coliData not available
This compoundS. aureusData not available
Salicylic AcidE. coli250-500 µg/mL[11]
Salicylic AcidS. aureus500 µg/mL[11]
2-Hydroxy-5-methoxybenzoic acidVarious bacteriaData not available
Cytotoxicity

The cytotoxic effects of salicylic acid have been investigated against various cancer cell lines. The introduction of a trifluoromethoxy group could modulate this activity, but specific data for this compound is not currently available.

CompoundCell LineIC₅₀Reference
This compoundVarious cancer cell linesData not available
Salicylic AcidA549 (Lung adenocarcinoma)6.0 mM[12]
Salicylic Acid3215 LS (Normal fibroblasts)1.14 mM[13]
Salicylic AcidCaCo-2 (Colorectal adenocarcinoma)~5-7 mM[13]
2-Hydroxy-5-methoxybenzoic acidVarious cancer cell linesData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of the compounds discussed.

Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid (A related fluorinated analog)

This protocol describes a general method for the Pd(II)-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid, which can be adapted for the synthesis of related compounds.

dot

Synthesis_Workflow Start 3-(Trifluoromethyl)benzoic acid Reagents Pd(OAc)₂, Benzoquinone, KOAc in N,N-dimethylacetamide Start->Reagents Reaction Stir at 115°C for 15h under O₂ pressure (20 atm) Reagents->Reaction Purification Purification Reaction->Purification Product 2-Hydroxy-5-(trifluoromethyl)benzoic acid Purification->Product

Caption: General synthesis workflow.

Procedure:

  • To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (54.0 mg, 0.5 mmol), KOAc (98.0 mg, 1 mmol), and N,N-dimethylacetamide (1.5 mL).[5]

  • Fill the reaction vessel with O₂ to 20 atm, then evacuate and refill with O₂ to 5 atm (repeat twice).[5]

  • Stir the reaction mixture at 115 °C for 15 hours.[5]

  • Cool the reaction to room temperature.[5]

  • Purify the crude product using standard chromatographic techniques.[5]

Determination of pKa by Potentiometric Titration

dot

pKa_Determination Sample Dissolve compound in appropriate solvent Titration Titrate with standardized acid or base Sample->Titration Measurement Record pH after each addition Titration->Measurement Analysis Plot titration curve and determine inflection point Measurement->Analysis Result Calculate pKa Analysis->Result

Caption: pKa determination workflow.

Procedure:

  • Calibrate a pH meter using standard buffer solutions.

  • Dissolve a known amount of the benzoic acid derivative in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is equal to the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

dot

LogP_Determination Preparation Prepare octanol-saturated water and water-saturated octanol Dissolution Dissolve compound in one phase Preparation->Dissolution Equilibration Mix with the other phase and shake to equilibrate Dissolution->Equilibration Separation Separate the two phases Equilibration->Separation Analysis Determine concentration in each phase (e.g., by UV-Vis) Separation->Analysis Calculation LogP = log([Compound]octanol / [Compound]water) Analysis->Calculation

Caption: LogP determination workflow.

Procedure:

  • Prepare two phases: n-octanol saturated with water and water saturated with n-octanol.

  • Dissolve a known amount of the compound in one of the phases.

  • Add a known volume of the second phase.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Conclusion

The incorporation of a trifluoromethoxy group at the 5-position of the salicylic acid scaffold is a promising strategy for modulating its physicochemical and biological properties. While direct comparative data for this compound is limited, the analysis of its non-fluorinated analogs and the closely related 2-hydroxy-5-(trifluoromethyl)benzoic acid suggests potential for enhanced lipophilicity and metabolic stability, which could translate to improved biological activity. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this fluorinated derivative.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical, yet representative, analytical methods for the quantification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid in biological matrices. It focuses on the critical process of cross-validation to ensure data comparability and reliability, a cornerstone of robust drug development programs. The methodologies and performance data presented are based on established analytical techniques for structurally similar benzoic acid derivatives and general principles of bioanalytical method validation and cross-validation.

Introduction to Analytical Method Cross-Validation

Cross-validation is the process of comparing two distinct, validated bioanalytical methods to determine if they provide equivalent quantitative results for a given analyte in a specific biological matrix. This is crucial when:

  • Data from different analytical methods are combined or compared within a study or across different studies.

  • A bioanalytical method is transferred between laboratories.

  • An existing method is updated or replaced with a new one.

The primary objective is to identify and understand any systematic bias between the methods, ensuring the integrity and consistency of pharmacokinetic and other drug development data.

Analytical Methods for this compound

Two common and powerful analytical techniques for the quantification of small molecules like this compound in biological samples are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method A: HPLC-UV

A robust and widely accessible method suitable for relatively high concentration samples.

Method B: LC-MS/MS

A highly sensitive and selective method, ideal for low concentration samples and complex biological matrices.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative performance parameters for the two analytical methods. These values are derived from typical performance characteristics of validated assays for similar benzoic acid derivatives.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.005 - 50 µg/mL
Limit of Detection (LOD) ~0.15 µg/mL~0.002 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.005 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 5%< 10%
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both the analytical methods and the cross-validation process are provided below.

Method A: HPLC-UV Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

Method B: LC-MS/MS Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte).

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 600 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined during method development.

Cross-Validation Protocol

The cross-validation will be performed by analyzing quality control (QC) samples and incurred samples (IS) using both Method A and Method B.

1. Sample Selection

  • QC Samples: Prepare QC samples in the appropriate biological matrix at low, medium, and high concentrations. A minimum of three replicates at each level should be analyzed.

  • Incurred Samples: Select a minimum of 30 incurred samples from a study, ensuring the concentrations span the analytical range.

2. Acceptance Criteria

  • QC Samples: The mean concentration of the QC samples analyzed by one method should be within ±15% of the mean concentration determined by the other method.

  • Incurred Samples: The percentage difference between the values obtained from the two methods for each incurred sample should be within ±20% for at least 67% of the samples. The percentage difference is calculated as: (ValueMethod A - ValueMethod B) / mean(ValueMethod A, ValueMethod B) * 100%

Visualizations

Experimental Workflows

cluster_0 Method A: HPLC-UV Workflow cluster_1 Method B: LC-MS/MS Workflow A_Start Plasma Sample A_Prep Protein Precipitation (Acetonitrile) A_Start->A_Prep A_Centrifuge Centrifugation A_Prep->A_Centrifuge A_Evap Evaporation A_Centrifuge->A_Evap A_Recon Reconstitution A_Evap->A_Recon A_Inject HPLC-UV Analysis A_Recon->A_Inject B_Start Plasma Sample B_Prep Liquid-Liquid Extraction (Ethyl Acetate) B_Start->B_Prep B_Centrifuge Centrifugation B_Prep->B_Centrifuge B_Evap Evaporation B_Centrifuge->B_Evap B_Recon Reconstitution B_Evap->B_Recon B_Inject LC-MS/MS Analysis B_Recon->B_Inject

Caption: Sample preparation workflows for HPLC-UV and LC-MS/MS methods.

Cross-Validation Logical Flow

Start Initiate Cross-Validation Select_Samples Select QC and Incurred Samples Start->Select_Samples Analyze_A Analyze Samples with Method A (HPLC-UV) Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B (LC-MS/MS) Select_Samples->Analyze_B Compare_Data Compare Datasets Analyze_A->Compare_Data Analyze_B->Compare_Data Acceptance Acceptance Criteria Met? Compare_Data->Acceptance Success Methods are Comparable Acceptance->Success Yes Failure Investigate Discrepancies Acceptance->Failure No

Caption: Logical workflow for the cross-validation of two analytical methods.

Evaluating the Selectivity of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective inhibitors is a cornerstone of modern drug discovery. The ability of a compound to preferentially bind to its intended target over other structurally related proteins is critical for minimizing off-target effects and ensuring a favorable therapeutic window. This guide provides a framework for evaluating the selectivity of a promising class of molecules: 2-hydroxybenzoic acid-based inhibitors. While specific selectivity data for 2-hydroxy-5-(trifluoromethoxy)benzoic acid is not yet broadly published, we will use a well-characterized derivative, a selective SIRT5 inhibitor, as a case study to illustrate the principles and methodologies for assessing inhibitor selectivity.

The Importance of Selectivity in Drug Development

A lack of inhibitor selectivity can lead to a host of undesirable outcomes, including toxicity and reduced efficacy.[1] Therefore, rigorous evaluation of a compound's selectivity profile across a relevant panel of targets is a mandatory step in the drug development pipeline. This process not only helps in identifying the most promising lead candidates but also provides valuable insights into potential mechanisms of toxicity.

Case Study: A 2-Hydroxybenzoic Acid Derivative as a Selective SIRT5 Inhibitor

Recent research has identified derivatives of 2-hydroxybenzoic acid as potent and selective inhibitors of Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase.[2][3] SIRT5 is implicated in various metabolic pathways and is considered a potential therapeutic target for diseases such as cancer.[2][3] The study highlights a compound, referred to as compound 11 , which demonstrates significant selectivity for SIRT5 over other sirtuin isoforms (SIRT1, 2, and 3).[2]

Data Presentation: Quantitative Selectivity of a SIRT5 Inhibitor

The selectivity of compound 11 was quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of sirtuin enzymes. The results are summarized in the table below.

EnzymeIC50 (µM)
SIRT526.4 ± 0.8
SIRT1> 400
SIRT2> 400
SIRT3> 400
Data sourced from a study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[2]

As the data indicates, compound 11 is significantly more potent against SIRT5 compared to the other tested sirtuins, showcasing its high selectivity.

Experimental Protocols for Evaluating Inhibitor Selectivity

The determination of inhibitor selectivity relies on robust and well-validated experimental assays. The two primary methods used in the case study of the SIRT5 inhibitor are the thermal shift assay and an enzyme inhibition assay.

Thermal Shift Assay (TSA)

Principle: This assay measures the change in the thermal stability of a target protein upon ligand binding. A selective inhibitor will increase the melting temperature (Tm) of its target protein in a concentration-dependent manner.[2]

Detailed Methodology:

  • Protein and Compound Preparation: Recombinantly express and purify the target protein (e.g., SIRT5). Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well PCR plate, mix the purified protein with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) and varying concentrations of the inhibitor. Include appropriate controls (protein with dye and solvent, protein with dye and a known binder, and dye only).

  • Thermal Denaturation: Subject the plate to a temperature gradient using a real-time PCR instrument. The temperature is gradually increased, and the fluorescence is monitored.

  • Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the inhibitor is a measure of binding affinity.

Enzyme Inhibition Assay

Principle: This assay directly measures the effect of the inhibitor on the catalytic activity of the enzyme.[4][5] For SIRT5, a trypsin-coupled fluorescence assay can be used.[2]

Detailed Methodology:

  • Reagents:

    • Purified SIRT5 enzyme.

    • Substrate peptide with a fluorescent reporter group.

    • NAD+ (cofactor for sirtuins).

    • Inhibitor compound at various concentrations.

    • Trypsin.

    • Assay buffer.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the SIRT5 enzyme with varying concentrations of the inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate peptide and NAD+.

    • Allow the deacetylation reaction to proceed for a specific time at an optimal temperature.

    • Stop the reaction and add trypsin. Trypsin will cleave the deacetylated peptide, leading to a change in fluorescence.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]

Mandatory Visualizations

To aid in the understanding of the biological context and experimental design, the following diagrams are provided.

Signaling_Pathway Metabolism Metabolic Pathways (e.g., Fatty Acid Oxidation, Ammonia Detoxification) Substrate Substrate Proteins (Succinylated, Malonylated, Glutarylated) Metabolism->Substrate Post-translational Modification SIRT5 SIRT5 Deacylated_Substrate Deacylated Substrate Proteins SIRT5->Deacylated_Substrate Deacylation Substrate->SIRT5 Cellular_Function Altered Cellular Function Deacylated_Substrate->Cellular_Function Inhibitor 2-Hydroxybenzoic Acid-Based Inhibitor Inhibitor->SIRT5

Caption: SIRT5 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity Profiling cluster_2 Lead Optimization Thermal_Shift Thermal Shift Assay (TSA) - Identify initial hits - Confirm direct binding Enzyme_Inhibition Enzyme Inhibition Assay - Determine IC50 values - Quantify potency Thermal_Shift->Enzyme_Inhibition Selectivity_Panel Selectivity Panel - Test against related targets (e.g., other sirtuins) - Assess off-target effects Enzyme_Inhibition->Selectivity_Panel SAR Structure-Activity Relationship (SAR) - Synthesize and test analogs - Improve potency and selectivity Selectivity_Panel->SAR

Caption: Workflow for evaluating inhibitor selectivity.

Alternative Selective Inhibitors and Comparative Analysis

While 2-hydroxybenzoic acid derivatives represent a novel scaffold for SIRT5 inhibition, other classes of selective inhibitors have also been reported. A comprehensive evaluation should include a comparison with these existing compounds. This allows for a better understanding of the relative advantages and disadvantages of the new inhibitor series in terms of potency, selectivity, and other drug-like properties. When available, data for these alternative inhibitors should be compiled in a similar tabular format for direct comparison.

Conclusion and Future Directions

The evaluation of inhibitor selectivity is a multifaceted process that requires a combination of biochemical and biophysical assays. The case study of the 2-hydroxybenzoic acid-based SIRT5 inhibitor demonstrates a clear path for assessing the selectivity of this class of compounds. For researchers working with this compound or its derivatives, the experimental protocols and workflow outlined in this guide provide a robust framework for characterizing their inhibitors. Future studies should focus on profiling these compounds against broader panels of enzymes to fully elucidate their selectivity and potential for therapeutic development. This systematic approach will be instrumental in advancing the most promising candidates toward clinical investigation.

References

Safety Operating Guide

Proper Disposal of 2-hydroxy-5-(trifluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-hydroxy-5-(trifluoromethoxy)benzoic acid is imperative for ensuring laboratory safety and environmental protection. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step protocol for its proper disposal, intended for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant[1][2]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Hazard Classification Description
Skin IrritationCauses skin irritation[1][2].
Eye IrritationCauses serious eye irritation[1][2].
Respiratory IrritationMay cause respiratory irritation[1][2].

Personal Protective Equipment (PPE)

Equipment Specification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)[3][4].
Eye Protection Safety goggles and a face shield[2][3][4].
Body Protection Laboratory coat[3][4].
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols[4].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Due to its chemical nature as a trifluoromethyl-containing compound, it should be treated as hazardous waste[5].

1. Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety. Waste containing this compound must be collected in a dedicated and correctly labeled "Halogenated Organic Waste" container[6]. This is critical as halogenated compounds often necessitate specific disposal methods, such as high-temperature incineration[6].

  • Solid Waste: Collect in a designated solid waste container clearly labeled "Halogenated Organic Waste" and list the chemical name.

  • Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate[4]. The container should be clearly labeled with "Halogenated Organic Waste" and the names of all constituents.

2. Neutralization (for Aqueous Solutions - Use with Caution)

For small quantities of purely acidic aqueous solutions of this compound that do not contain other hazardous materials, neutralization may be a preliminary step. However, given the trifluoromethoxy group, it is generally recommended to dispose of it as halogenated waste without neutralization. If neutralization is deemed necessary by institutional protocols:

  • Dilution: Work in a fume hood. Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio of acid to water is a common guideline) to dissipate heat. Never add water to acid [3].

  • Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate or a 5-10% solution of sodium carbonate, to the diluted acid[3][7]. Be mindful of potential off-gassing (carbon dioxide) and heat generation[3].

  • pH Check: Monitor the pH of the solution and aim for a neutral range of 6.0-8.0, as per local wastewater regulations[3].

  • Final Disposal of Neutralized Solution: The neutralized solution should still be collected in a labeled hazardous waste container for pickup by a certified disposal service, as it contains the trifluoromethoxy moiety[5].

3. Container Management and Storage

  • Container Integrity: Use only approved, leak-proof, and corrosion-resistant containers[7][8]. Do not fill containers beyond 90% of their capacity[8].

  • Labeling: All waste containers must be accurately labeled with their contents[5][8].

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials[4][5][7].

4. Professional Disposal

Arrange for the collection of the hazardous waste by a licensed and certified waste management company[4][5]. Adhere to your institution's specific guidelines and timelines for hazardous waste disposal.

Experimental Workflow for Disposal

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe assess_waste Assess Waste Form ppe->assess_waste solid_waste Solid Waste assess_waste->solid_waste Solid liquid_waste Liquid Waste assess_waste->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid store_waste Securely Seal Container and Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste professional_disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service store_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area[5].

    • Ensure the area is well-ventilated, preferably within a chemical fume hood[5].

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth[5].

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[5].

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste[5].

  • Large Spills:

    • Evacuate the immediate area[5].

    • Alert your institution's emergency response team[5].

    • If it is safe to do so, close doors to the affected area to contain vapors[5].

    • Provide the emergency response team with the Safety Data Sheet for the spilled material[5].

References

Essential Safety and Operational Guidance for Handling 2-hydroxy-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The following procedural guidance is based on available safety data sheets for this compound and structurally related chemicals.

Hazard Summary

This compound is classified as a hazardous chemical. All personnel must be fully aware of its potential health effects prior to handling.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other potential health effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. Engineering controls, such as the use of a chemical fume hood, should always be the primary method of exposure control.

Protection Type Equipment Specification & Rationale
Eye/Face Protection Safety Goggles / Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling organic acids. Always inspect gloves for degradation or punctures before and during use.
Lab Coat / Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] A flame-resistant lab coat is recommended.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH/MSHA approved respirator is required if engineering controls are insufficient, exposure limits are exceeded, or if dust is generated.[4] For nuisance exposures, a particle respirator (e.g., N95) may be suitable. For higher-level protection, a respirator with organic vapor/acid gas cartridges is recommended.[5]

Note on Quantitative Data: No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound.[6] In the absence of this data, a conservative approach to minimizing all routes of exposure is crucial.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risks.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is functioning correctly.

    • Locate and confirm the accessibility of the nearest eyewash station and safety shower.[1][5]

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Handle the compound exclusively within a chemical fume hood to control exposure.

    • Avoid the creation of dust. Use techniques such as gentle scooping or weighing on anti-static paper to minimize airborne particles.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Disposal must be entrusted to a licensed waste disposal company.[4] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1][4]

Visual Safety Workflows

The following diagrams illustrate the logical workflows for PPE selection and emergency response.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling Required assess_hazards Review SDS: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards eye_face Eye/Face Protection: - Safety Goggles (min) - Face Shield (splash risk) assess_hazards->eye_face Select Based on Task skin Skin Protection: - Chemical-Resistant Gloves - Lab Coat assess_hazards->skin Select Based on Task respiratory Respiratory Protection: - Use in Fume Hood - Respirator if dust/aerosol assess_hazards->respiratory Select Based on Task inspect_ppe Inspect PPE for damage eye_face->inspect_ppe skin->inspect_ppe respiratory->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe proceed Proceed with Handling don_ppe->proceed

Caption: PPE Selection Workflow.

Emergency_Response_Workflow Emergency Response for Exposure to this compound cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Chemical Exposure Occurs skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap & water for 15 min exposure->skin_contact If on skin eye_contact Eye Contact: - Rinse with water for 15 min - Remove contact lenses if possible exposure->eye_contact If in eyes inhalation Inhalation: - Move to fresh air exposure->inhalation If inhaled ingestion Ingestion: - Rinse mouth with water - Do NOT induce vomiting exposure->ingestion If swallowed seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical provide_sds Provide SDS to medical personnel seek_medical->provide_sds

Caption: Emergency Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-(trifluoromethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-hydroxy-5-(trifluoromethoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.